Dimethyl 5-iodoisophthalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-iodobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAONVDUSXRXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374396 | |
| Record name | Dimethyl 5-iodoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51839-15-7 | |
| Record name | Dimethyl 5-iodoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51839-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Dimethyl 5-iodoisophthalate, a key building block in modern organic and medicinal chemistry.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. It is characterized by the presence of an iodo group and two methyl ester functionalities on a benzene ring. This substitution pattern makes it a versatile intermediate for introducing the isophthalate moiety and for further functionalization via reactions involving the iodine atom.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 51839-15-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₉IO₄ | [1][2][3][4][5] |
| Molecular Weight | 320.08 g/mol | [1][2][3][5] |
| IUPAC Name | dimethyl 5-iodobenzene-1,3-dicarboxylate | [2] |
| Synonyms | 5-Iodoisophthalic acid dimethyl ester, Dimethyl 5-iodobenzene-1,3-dicarboxylate | [1][5] |
| Appearance | White to light yellow powder to crystal | |
| Purity | >98.0% (GC) |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Melting Point | 102.0 to 106.0 °C | [4] |
| Boiling Point | 160 °C at 1 mm Hg | [4][6] |
| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [4][6] |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.62 (t, J = 1.4 Hz, 1H), 8.53 (s, 2H, J = 1.4 Hz), 3.94 (s, 6H) | [4][7] |
| ¹³C NMR (100 MHz, CDCl₃) δ | 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.2, 93.8, 53.1 (2C) | [4][7] |
| Mass Spectrum (EI) m/z | 320 (M+) | [4][7] |
| HRMS (EI) for C₁₀H₉IO₄ | Calculated: 319.9546, Found: 319.9553 | [4][7] |
Table 3: Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [2] |
| Space Group | P n a 2₁ | [2] |
| Unit Cell Dimensions | a = 7.7483 Å, b = 19.3451 Å, c = 7.2338 Å | [2] |
| Angles | α = 90°, β = 90°, γ = 90° | [2] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a diazotization-iodination reaction starting from Dimethyl 5-aminoisophthalate.[4][7][8]
Synthesis of this compound
Materials:
-
Dimethyl 5-aminoisophthalate
-
2 M Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Under an argon atmosphere, add Dimethyl 5-aminoisophthalate (6.27 g, 30.0 mmol) to 39 mL of 2 M hydrochloric acid pre-cooled in an ice bath.
-
Stir the reaction mixture at 0 °C or lower for several minutes.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.52 g, 36.5 mmol in 21.6 mL of water) dropwise to the reaction mixture.
-
Add 30 mL of dichloromethane and continue stirring for 5 hours as the reaction mixture is brought to room temperature.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium iodide (7.47 g, 45.0 mmol in 70 mL of water) dropwise.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel column chromatography using hexanes as the eluent to yield this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.
-
Precursor for Radiolabeling: It is used in the synthesis of succinimidyl 3-iodobenzoate (SIB), which can be complexed with DOTA as a prosthetic group for multi-modal labeling. This application is significant for enhancing the tumor uptake of radiolabelled monoclonal antibodies (mAbs), thereby improving the efficacy of cancer imaging and therapy.[4][6]
-
Building Block for Novel Pharmaceuticals: The unique structure of this compound makes it a valuable starting material for the development of new therapeutic agents, especially in oncology.[6]
-
Proteomics Research: It is described as a dicarboxyl iodobenzene compound for use in proteomics research.[5]
Safety and Handling
This compound is classified as an irritant.[6] It is important to handle this compound with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Use only in a well-ventilated area and avoid breathing dust. Wear protective gloves, protective clothing, eye protection, and face protection. Wash thoroughly after handling.[1]
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 51839-15-7 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl 5-iodoisophthalate synthesis from dimethyl 5-aminoisophthalate
This document provides a comprehensive technical overview of the synthesis of dimethyl 5-iodoisophthalate from dimethyl 5-aminoisophthalate. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.
Reaction Overview
The synthesis of this compound from dimethyl 5-aminoisophthalate is typically achieved through a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the primary aromatic amine (dimethyl 5-aminoisophthalate) to form a diazonium salt, followed by the substitution of the diazonium group with iodine using an iodide salt, such as potassium iodide.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Dimethyl 5-aminoisophthalate | [1] |
| Molar Amount | 30.0 mmol | [1] |
| Mass | 6.276 g | [1] |
| Reagents | ||
| 2N HCl | 40 mL | [1] |
| Sodium Nitrite (NaNO₂) | 36.5 mmol (2.52 g) in 23 mL H₂O | [1] |
| Potassium Iodide (KI) | 45.0 mmol (7.48 g) in 70 mL H₂O | [1] |
| Reaction Conditions | ||
| Diazotization Temperature | 0 °C | [1] |
| Diazotization Time | 2 hours | [1] |
| Iodination Temperature | Room Temperature | [1] |
| Iodination Time | 12 hours | [1] |
| Product | This compound | [1] |
| Yield | 55% | [1] |
| Mass | 5.29 g | [1] |
| Melting Point | 103–105 ºC | [1] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from dimethyl 5-aminoisophthalate.[1]
3.1. Materials and Equipment
-
Dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g)
-
2N Hydrochloric acid (40 mL)
-
Sodium nitrite (36.5 mmol, 2.52 g)
-
Potassium iodide (45.0 mmol, 7.48 g)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Silica gel for flash column chromatography
-
n-hexane
-
Reaction flask
-
Stirring apparatus
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
3.2. Procedure
-
Dissolution of Starting Material: In a suitable reaction flask, stir dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g) with 2N HCl (40 mL). Continue stirring until most of the ester has dissolved.
-
Diazotization: Cool the reaction mixture to 0 °C using an ice bath. While maintaining this temperature, add a solution of sodium nitrite (36.5 mmol, 2.52 g) in water (23 mL) dropwise. Stir the mixture for an additional 2 hours at 0 °C.
-
Iodination: Prepare an ice-cold solution of potassium iodide (45.0 mmol, 7.48 g) in water (70 mL). Add this solution dropwise to the reaction mixture.
-
Reaction Completion: Allow the resulting mixture to warm to room temperature and then stir for 12 hours.
-
Work-up and Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the combined organic extracts over MgSO₄ and then concentrate them in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using n-hexane as the eluent.
-
Recrystallization: Recrystallize the purified product from methanol to yield this compound as a pale yellow solid.
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Reaction workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Dimethyl 5-iodoisophthalate for Researchers and Drug Development Professionals
CAS Number: 51839-15-7
This technical guide provides a comprehensive overview of Dimethyl 5-iodoisophthalate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of radiopharmaceuticals and proteomics research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources.[1]
| Property | Value | Reference |
| CAS Number | 51839-15-7 | [2] |
| Molecular Formula | C₁₀H₉IO₄ | [2] |
| Molecular Weight | 320.08 g/mol | [1][2] |
| Melting Point | 102-106 °C | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in chloroform and methanol | |
| InChIKey | DIAONVDUSXRXCE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | [1] |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from Dimethyl 5-aminoisophthalate.
Experimental Protocol: Diazotization and Iodination
This protocol outlines the synthesis of this compound from Dimethyl 5-aminoisophthalate.[4]
Materials:
-
Dimethyl 5-aminoisophthalate
-
2N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water (H₂O)
-
Methanol (MeOH) for recrystallization
-
Silica gel for column chromatography
-
n-hexane as eluent
Procedure:
-
Stir Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) with 40 mL of 2N HCl.
-
Once most of the ester has dissolved, cool the reaction mixture to 0 °C.
-
Slowly add a solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water dropwise.
-
Stir the mixture for an additional 2 hours at 0 °C.
-
Add an ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water dropwise.
-
Allow the resulting mixture to warm to room temperature and stir for 12 hours.
-
The crude product can be purified by flash column chromatography on silica gel using n-hexane as the eluent.
-
Recrystallize the purified product from methanol to yield this compound as a pale yellow solid.
Yield: 5.29 g (55%)[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and proteomics.
Precursor for Radiopharmaceuticals
The iodo-substituent on the aromatic ring makes this compound an excellent precursor for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which are used in Single Photon Emission Computed Tomography (SPECT) and other nuclear imaging techniques. These radiolabeled molecules can be designed to target specific biological entities, such as receptors or transporters in the brain, for neuroimaging studies.[5][6]
Linker in Proteomics Research
It is described as a dicarboxyl iodobenzene compound for proteomics research.[2] This suggests its use as a linker molecule, where the iodo-group can be functionalized for attachment to proteins or other biomolecules, and the two ester groups can be modified to introduce reporter tags or other functionalities.
Intermediate in Organic Synthesis
The iodine atom can be readily displaced or used in cross-coupling reactions, such as the Sonogashira coupling, to introduce new carbon-carbon bonds. This versatility allows for the construction of a wide array of derivatives with potential biological activity.
Key Experimental Protocol: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This compound is an excellent substrate for this reaction.
Experimental Protocol
This protocol describes a typical Sonogashira coupling reaction using this compound.[4]
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Piperidine
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane/Ethyl acetate as eluent
Procedure:
-
To a reaction flask, add this compound (96.0 mg, 0.3 mmol), bis(triphenylphosphine)palladium(II) dichloride (16.8 mg, 4 mol%), copper(I) iodide (4.6 mg, 8 mol%), and triphenylphosphine (11.8 mg, 15 mol%).
-
Add a solution of trimethylsilylacetylene (83.9 μL, 0.6 mmol) and piperidine (500 μL, 5.0 mmol) in 5 mL of anhydrous THF dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent in vacuo.
-
Wash the organic residue with saturated NH₄Cl solution and brine (three times each).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the coupled product.
Yield: 82.7 mg (95% for Dimethyl 5-(trimethylsilyl)isophthalate)[4]
Sonogashira Coupling Workflow Diagram
Caption: General workflow for the Sonogashira coupling of this compound.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.[4]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.53 (d, J = 1.4 Hz, 2H), 8.26 (t, J = 1.4 Hz, 1H), 3.94 (s, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.5, 93.8, 53.1 (2C) |
| MS (EI) | m/z 320 (M⁺) |
| HRMS (EI) | Calculated for C₁₀H₉IO₄: 319.9546, Found: 319.9553 |
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility as a precursor for radiolabeled compounds and as a modifiable linker makes it a compound of significant interest to researchers in drug discovery, medicinal chemistry, and chemical biology. The straightforward synthesis and the ability to undergo efficient cross-coupling reactions like the Sonogashira coupling further enhance its appeal as a starting material for the creation of novel and complex molecular architectures.
References
- 1. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 51839-15-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Development of Radiotracers for Neuroimaging - UCL Discovery [discovery.ucl.ac.uk]
molecular weight of Dimethyl 5-iodoisophthalate
An In-depth Technical Guide to Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with significant applications in organic synthesis, particularly as a versatile building block for pharmaceuticals and agrochemicals.[1] Its utility extends to proteomics research and the development of radiolabeled monoclonal antibodies for enhanced tumor uptake.[2][3] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and visual representations of its synthetic workflow and research applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for laboratory use and computational modeling.
| Property | Value | Source |
| Molecular Weight | 320.08 g/mol | [2][3][4][5] |
| Molecular Formula | C₁₀H₉IO₄ | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 102.0 to 106.0 °C | |
| Boiling Point | 160 °C @ 1 mmHg | [3][6] |
| Density | 1.708 ± 0.06 g/cm³ | [3][6] |
| CAS Number | 51839-15-7 | [1][2] |
| IUPAC Name | dimethyl 5-iodobenzene-1,3-dicarboxylate | [4] |
| Solubility | Slightly soluble in Chloroform and heated Methanol | [6] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a diazotization-iodination reaction of dimethyl 5-aminoisophthalate.[7] The following protocol is a detailed methodology for this synthesis.
Materials:
-
Dimethyl 5-aminoisophthalate
-
2 M Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexanes
Procedure:
-
Under an argon atmosphere, add dimethyl 5-aminoisophthalate (6.27 g, 30.0 mmol) to 39 mL of 2 M hydrochloric acid pre-cooled in an ice bath.[3]
-
Stir the reaction mixture at 0 °C or lower for several minutes.[3]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.52 g, 36.5 mmol in 21.6 mL of water) dropwise to the mixture.[3]
-
After the addition is complete, stir the mixture for an additional 2 hours at 0 °C.[8]
-
Slowly add a cold aqueous solution of potassium iodide (7.47 g, 45.0 mmol in 70 mL of water) dropwise while maintaining the ice bath.[3][8]
-
Allow the resulting mixture to warm to room temperature and stir for 12 hours.[3][8]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.[3]
-
Purify the crude product by silica gel column chromatography using hexanes as the eluent to yield this compound.[3]
Visualized Workflows and Applications
To better illustrate the processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for this compound.
Caption: Application pathways of this compound.
Safety and Handling
This compound is classified as an irritant.[4] It is known to cause skin and eye irritation and may lead to respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or under a fume hood.[1]
Conclusion
This compound serves as a crucial intermediate in various synthetic and research applications. Its well-defined chemical properties and established synthesis protocol make it a valuable compound for drug development professionals and researchers in organic chemistry. The continued exploration of its applications is expected to yield further advancements in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 51839-15-7 [m.chemicalbook.com]
- 4. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. lookchem.com [lookchem.com]
- 7. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide on the Solubility of Dimethyl 5-Iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of dimethyl 5-iodoisophthalate, a key intermediate in various synthetic applications, including proteomics research.[1] While specific quantitative solubility data in common organic solvents is not extensively documented in publicly available literature, this document outlines the known qualitative solubility and provides a comprehensive experimental protocol for its precise determination.
Physicochemical Properties
This compound is a dicarboxyl iodobenzene compound with the molecular formula C₁₀H₉IO₄ and a molecular weight of 320.08 g/mol .[1][2] It typically appears as a white to light yellow or pale beige solid in powder or crystal form.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉IO₄ | [1][2][5] |
| Molecular Weight | 320.08 g/mol | [1][2] |
| Melting Point | 105 °C | [3][6] |
| Boiling Point | 160 °C at 1 mm Hg | [3][6] |
| Appearance | Pale Beige Solid | [3][6] |
Qualitative Solubility Data
Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate the following:
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | [3][6] |
| Methanol | Slightly Soluble (with heating) | [3][6] |
Due to the presence of both polar ester groups and a nonpolar iodinated benzene ring, its solubility is expected to be favored in solvents with intermediate polarity. It is likely to be poorly soluble in water and nonpolar solvents like hexane, while exhibiting better solubility in polar aprotic solvents and chlorinated solvents.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide) of analytical grade
-
Scintillation vials or small test tubes with screw caps
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound in the sample.
-
-
Data Calculation:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound like this compound.
Caption: A logical workflow for determining the solubility of a compound.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. The provided experimental protocol offers a robust framework for generating the specific quantitative data necessary for various applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 51839-15-7 [m.chemicalbook.com]
- 4. This compound | 51839-15-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 5-iodoisophthalate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of this compound. This document includes detailed spectral data, experimental protocols, and a logical workflow for NMR analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.53 | d | 1.4 | 2H | H-4, H-6 |
| 8.26 | t | 1.4 | 1H | H-2 |
| 3.94 | s | - | 6H | 2 x -OCH₃ |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O |
| 142.9 | C-4, C-6 |
| 132.6 | C-1, C-3 |
| 130.5 | C-2 |
| 93.8 | C-5 |
| 53.1 | -OCH₃ |
Experimental Protocols
The NMR spectra were obtained using the following experimental methodology.
Synthesis of this compound[1]
Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) was stirred with 40 mL of 2N HCl. Once the majority of the ester dissolved, the mixture was cooled to 0°C. A solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water was added dropwise, and the mixture was stirred for an additional 2 hours at 0°C. Subsequently, an ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water was added dropwise. The resulting mixture was allowed to warm to room temperature and stirred for 12 hours. The aqueous mixture was then extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: n-hexane) and recrystallized from methanol to yield this compound as a pale yellow solid.
NMR Data Acquisition[1]
¹H and ¹³C NMR spectra were recorded on a JEOL JNM AL-400 spectrometer.[1] ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz.[1] Deuterated chloroform (CDCl₃) was used as the solvent, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral analysis for obtaining the NMR data of this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Dimethyl 5-iodoisophthalate, a key intermediate in the synthesis of various organic compounds.[1] By understanding its solid-state conformation and intermolecular interactions, researchers can gain valuable insights into its reactivity, physical properties, and potential applications in medicinal chemistry and materials science.
Crystallographic Data
The crystal structure of this compound (C₁₀H₉IO₄) has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the orthorhombic space group Pna2₁ with one molecule in the asymmetric unit.[2][3] Key crystallographic data and refinement details are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₉IO₄ |
| Formula Weight | 320.08 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.7483 |
| b (Å) | 19.3451 |
| c (Å) | 7.2338 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1083.42 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.961 |
| Absorption Coefficient (mm⁻¹) | 2.97 |
| F(000) | 616 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 3.6 to 26.4 |
| Reflections collected | 7808 |
| Independent reflections | 2187 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.016, wR2 = 0.038 |
| R indices (all data) | R1 = 0.017, wR2 = 0.038 |
| Absolute structure parameter | -0.004(8) |
Data sourced from Hauptvogel et al., 2018.[2][4]
Molecular and Supramolecular Structure
The molecule adopts a twisted conformation where the planes of the two methyl carboxylate moieties are tilted with respect to the benzene ring at angles of 12.6(2)° and 6.0(2)°.[2] This contrasts with the perfectly planar structure of the related dimethyl 5-ethynylisophthalate.[3]
The crystal structure of this compound is stabilized by a three-dimensional supramolecular network.[2][3] This network is comprised of C—H⋯O=C hydrogen bonds and notable I⋯O=C halogen bonds.[2][3] These non-covalent interactions play a crucial role in the packing of the molecules in the crystal lattice.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a diazotization-iodination reaction of dimethyl 5-aminoisophthalate.[2][5]
Procedure:
-
Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) is stirred with 40 mL of 2N HCl.
-
Once most of the ester has dissolved, the reaction mixture is cooled to 0 °C.
-
A solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water is added dropwise, and the mixture is stirred for an additional 2 hours at 0 °C.
-
An ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water is then added dropwise.
-
The resulting mixture is warmed to room temperature and stirred for 12 hours.
-
The residue is purified by flash column chromatography on silica gel (eluent: n-hexane) and recrystallized from methanol to yield pale yellow crystals of this compound.[5]
Single-Crystal X-ray Diffraction
Data Collection and Refinement: Data for the single-crystal X-ray diffraction analysis was collected on a Bruker APEX2 CCD area-detector diffractometer. The crystal was kept at a constant temperature of 150 K during data collection. The structure was solved with SHELXT and refined with SHELXL2018.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and structural determination of this compound and a representation of its key supramolecular interactions.
References
An In-depth Technical Guide to the Safety and Handling of Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dimethyl 5-iodoisophthalate, a key building block in pharmaceutical and materials science research. The following sections detail its properties, hazards, safe handling procedures, and emergency protocols, tailored for a professional laboratory environment.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉IO₄ | [3][4][5] |
| Molecular Weight | 320.08 g/mol | [3][4][5] |
| CAS Number | 51839-15-7 | [1][2][3][5] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 102.0 to 106.0 °C | [1] |
| Synonyms | 5-Iodoisophthalic acid dimethyl ester, Dimethyl 5-iodobenzene-1,3-dicarboxylate | [1][2][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[3]
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Toxicological Data
Based on available safety data sheets and chemical databases, the toxicological properties of this compound have not been fully investigated.[7][8] No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are currently available. Therefore, it should be handled with the care afforded to a substance of unknown toxicity.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, a NIOSH-approved respirator for dusts may be necessary. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly closed container.[7]
-
Keep in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[7][8]
First-Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[7][8] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas. Avoid dust formation.[7][8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[7][8]
Experimental Protocols
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon bonds. Below are generalized experimental protocols for its use in Sonogashira and Suzuki coupling reactions, which are common in drug discovery and development.
General Protocol for Sonogashira Coupling of this compound
This reaction couples a terminal alkyne with the aryl iodide of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for a few minutes.
-
Add the terminal alkyne to the reaction mixture.
-
The reaction can be run at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove the base and salts, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki Coupling of this compound
This reaction couples an organoboron compound with the aryl iodide of this compound.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
Caption: General workflow for safely handling this compound.
Caption: Experimental workflow for a Suzuki coupling reaction.
Caption: Decision tree for emergency response to spills or exposure.
References
- 1. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for Dimethyl 5-iodoisophthalate, a key building block in the development of various organic compounds, including pharmaceuticals and agrochemicals.[1] Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its application in research and development.
Primary Synthetic Pathway: Sandmeyer Reaction of Dimethyl 5-aminoisophthalate
The most commonly cited method for the synthesis of this compound is through a Sandmeyer-type reaction, commencing from Dimethyl 5-aminoisophthalate.[2][3][4] This process involves two key steps: the diazotization of the amino group and the subsequent substitution with iodine.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from Dimethyl 5-aminoisophthalate.[2][4]
Materials:
-
Dimethyl 5-aminoisophthalate
-
2N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
n-Hexane
Procedure:
-
Dissolution: Dimethyl 5-aminoisophthalate (1.0 equivalent) is stirred with 2N HCl in a reaction vessel.
-
Diazotization: The mixture is cooled to 0 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) is added dropwise, maintaining the temperature at or below 0 °C. The reaction mixture is stirred for an additional 2 hours at 0 °C.
-
Iodination: An ice-cold aqueous solution of potassium iodide (1.5 equivalents) is added dropwise to the reaction mixture.
-
Reaction Completion: The resulting mixture is allowed to warm to room temperature and is then stirred for 12 hours.
-
Extraction: The aqueous layer is extracted with ethyl acetate.
-
Washing: The combined organic extracts are washed with brine.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel using n-hexane as the eluent.
-
Recrystallization: The purified product can be further recrystallized from methanol to yield this compound as a pale yellow solid.[2]
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Dimethyl 5-aminoisophthalate | [2][4] |
| Yield | 55% | [2][4] |
| Melting Point | 103–105 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.62 (t, J = 1.4 Hz, 1H), 8.53 (d, J = 1.4 Hz, 2H), 3.94 (s, 6H) | [2][4] |
| ¹³C NMR (100 MHz, CDCl₃) δ | 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.2, 93.8, 53.1 (2C) | [2][4] |
| MS (EI) m/z | 320 (M⁺) | [2][4] |
| HRMS (EI) Calcd. for C₁₀H₉IO₄ | 319.9546 | [2][4] |
| HRMS (EI) Found | 319.9553 | [2][4] |
| Elemental Analysis Calcd. for C₁₀H₉IO₄ | C, 37.52; H, 2.83 | [2] |
| Elemental Analysis Found | C, 37.44; H, 2.86 | [2] |
Alternative Starting Material: 5-Iodoisophthalic Acid
An alternative, though less detailed in the provided literature, starting material is 5-iodoisophthalic acid.[5] This approach would involve the esterification of the dicarboxylic acid to yield the desired dimethyl ester.
Conceptual Workflow
Caption: Esterification of 5-iodoisophthalic acid.
This method would likely involve refluxing 5-iodoisophthalic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. A similar procedure is documented for the synthesis of Dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid, which resulted in an 89% yield.[6] This suggests that the esterification of 5-iodoisophthalic acid could also be a high-yielding process.
Conclusion
The synthesis of this compound is most robustly achieved through the diazotization and subsequent iodination of Dimethyl 5-aminoisophthalate. The detailed protocol and extensive characterization data provided for this route offer a reliable method for its preparation in a laboratory setting. The alternative pathway starting from 5-iodoisophthalic acid presents a viable, potentially high-yielding option, although specific experimental details for the iodo- aologue are less thoroughly documented in the reviewed literature. This guide provides researchers with the necessary information to effectively synthesize this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 51839-15-7 [m.chemicalbook.com]
- 5. 5-Iodoisophthalic acid | C8H5IO4 | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
The Chemical Reactivity of the Iodide in Dimethyl 5-iodoisophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-iodoisophthalate is a versatile aromatic building block of significant interest in organic synthesis and materials science. The presence of a strategically positioned iodine atom on the isophthalate backbone renders it an excellent substrate for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups. This reactivity profile makes it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals, and as a linker in the construction of advanced materials such as Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the chemical reactivity of the iodide in this compound, with a focus on key cross-coupling reactions and its application in the synthesis of MOFs.
Core Reactivity: The Carbon-Iodine Bond
The reactivity of the iodide in this compound is dominated by its ability to participate in a range of transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl), making it an ideal leaving group for oxidative addition to low-valent transition metal catalysts, most notably palladium and copper. This high reactivity allows for milder reaction conditions and broader substrate scope compared to other aryl halides.
The general workflow for the functionalization of this compound via cross-coupling reactions is depicted below:
Figure 1: General reaction pathways for the functionalization of this compound.
Key Cross-Coupling Reactions
The iodide substituent in this compound serves as an excellent leaving group in a variety of palladium and copper-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of aryl alkynes.
Reaction Scheme:
Experimental Protocol: Synthesis of Dimethyl 5-ethynylisophthalate
A notable application of the Sonogashira coupling is the synthesis of Dimethyl 5-ethynylisophthalate, a key intermediate for further functionalization or for use as a linker in materials science. The reaction of this compound with a protected acetylene, such as 2-methyl-3-butyn-2-ol, followed by deprotection, yields the desired product.[2]
| Parameter | Value | Reference |
| Reactants | This compound, 2-methyl-3-butyn-2-ol | [2] |
| Catalyst | Palladium-based catalyst | [2] |
| Solvent | Not specified | [2] |
| Temperature | Not specified | [2] |
| Yield | Not specified | [2] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or boronic ester.[3] This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.
Reaction Scheme:
General Experimental Protocol:
While a specific protocol for this compound was not found in the provided search results, a general procedure for the Suzuki-Miyaura coupling of aryl iodides is as follows:
| Parameter | General Conditions |
| Reactants | Aryl iodide, Arylboronic acid (1.1-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene, Dioxane, or DMF/water mixture |
| Temperature | 80-120 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is a powerful tool for the synthesis of arylamines.
Reaction Scheme:
General Experimental Protocol:
A specific protocol for this compound was not found, but a general procedure for the Buchwald-Hartwig amination of aryl iodides is provided below:
| Parameter | General Conditions |
| Reactants | Aryl iodide, Amine (1.1-1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) with a phosphine ligand (e.g., XPhos, SPhos) |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene to form a substituted alkene.[5]
Reaction Scheme:
General Experimental Protocol:
No specific protocol for this compound was found. A general procedure for the Heck reaction of aryl iodides is as follows:
| Parameter | General Conditions |
| Reactants | Aryl iodide, Alkene (1.1-2.0 equiv.) |
| Catalyst | Pd(OAc)₂ (1-5 mol%) with or without a phosphine ligand |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-3.0 equiv.) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-140 °C |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an aryl halide and an alcohol, amine, or thiol. While traditionally requiring harsh conditions, modern modifications have made it a more versatile method.
Reaction Scheme:
General Experimental Protocol:
A specific protocol for this compound was not found. A general procedure for the Ullmann condensation of aryl iodides is provided below:
| Parameter | General Conditions |
| Reactants | Aryl iodide, Alcohol or Amine (1.5-2.0 equiv.) |
| Catalyst | CuI (5-20 mol%) with a ligand (e.g., phenanthroline, N,N-dimethylglycine) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |
| Solvent | DMF, Dioxane, or Toluene |
| Temperature | 100-180 °C |
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
This compound serves as a precursor to the 5-iodoisophthalic acid linker, which is utilized in the synthesis of Metal-Organic Frameworks (MOFs). The iodo-functionalized linker can introduce specific properties to the resulting MOF, such as altered porosity, selective guest binding, or post-synthetic modification capabilities.
A representative workflow for the synthesis of MOFs using a linker derived from this compound is shown below:
Figure 2: Workflow for the synthesis of iodo-functionalized MOFs from this compound.
Synthesis of Lanthanide-Based MOFs
5-Iodoisophthalic acid has been successfully employed in the synthesis of lanthanide-based MOFs. These materials are of interest for their potential applications in luminescence and catalysis.[6]
Experimental Protocol: Synthesis of [Gd₂(5-iip)₃(DMF)₄]·0.4DMF [6]
| Parameter | Value |
| Linker Precursor | 5-iodoisophthalic acid (5-iipH₂) |
| Metal Salt | GdCl₃·6H₂O |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 2 days |
| Product | Orange crystals of [Gd₂(5-iip)₃(DMF)₄]·0.4DMF |
Conclusion
The iodide atom in this compound is a highly reactive functional group that enables a wide array of chemical transformations. Its facile participation in various palladium and copper-catalyzed cross-coupling reactions makes it a valuable building block for the synthesis of functionalized aromatic compounds. Furthermore, its use as a precursor for iodo-functionalized linkers in the synthesis of Metal-Organic Frameworks opens up avenues for the design of novel materials with tailored properties. This guide provides a foundational understanding of the reactivity of this important molecule, offering a starting point for researchers and scientists in their synthetic endeavors. Further exploration into specific reaction conditions and substrate scopes for each coupling reaction will undoubtedly continue to expand the utility of this compound in both academic and industrial research.
References
- 1. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 4. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]
Dimethyl 5-iodoisophthalate is a particularly useful building block in the synthesis of functional materials such as conjugated microporous polymers (CMPs) and metal-organic frameworks (MOFs). The presence of the iodo-substituent allows for facile Sonogashira coupling, while the two methyl ester functionalities provide sites for further chemical modification or for coordinating with metal centers. The electron-withdrawing nature of the two methoxycarbonyl groups can activate the carbon-iodine bond, potentially leading to higher reaction yields under milder conditions.
These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, a summary of representative reaction yields, and a discussion of the reaction mechanism and workflow.
Data Presentation
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with a representative terminal alkyne.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (4) | CuI (8) | Piperidine | THF | RT | 12 | 95 |
This data is based on a specific reported procedure and may require optimization for different scales or substrates.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Amine base (e.g., Piperidine or Triethylamine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 4 mol%), copper(I) iodide (e.g., 8 mol%), and triphenylphosphine (e.g., 15 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe. Stir the mixture to dissolve the solids.
-
In a separate flask, prepare a solution of the terminal alkyne (e.g., 2.0 eq) and the amine base (e.g., piperidine, 1.7 eq relative to the alkyne) in anhydrous THF.
-
Reaction: Add the solution of the alkyne and base dropwise to the stirred solution of the aryl iodide and catalysts at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Sonogashira Coupling Reaction Workflow
The following diagram illustrates the general experimental workflow for the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for Dimethyl 5-Iodoisophthalate in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl 5-iodoisophthalate as a linker in the synthesis of metal-organic frameworks (MOFs). The following sections detail the synthesis of the linker itself, specific protocols for the preparation of lanthanide-based MOFs, and general considerations for the synthesis of other MOF structures. While the application of this specific linker is an emerging area of research, this document compiles the currently available information to guide further exploration in materials science and drug development.
Overview of this compound as a Linker
This compound, and its corresponding acid form, 5-iodoisophthalic acid, are valuable linkers for the synthesis of novel MOFs. The presence of the iodine atom introduces unique properties to the resulting frameworks, including the potential for halogen bonding interactions, which can influence the framework's structure and properties.[1][2] Furthermore, the isophthalate backbone provides a rigid, angular geometry conducive to the formation of porous, three-dimensional structures.
Synthesis of this compound Linker
A reliable method for the synthesis of this compound from dimethyl 5-aminoisophthalate has been reported. This protocol involves a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.
Experimental Protocol: Synthesis of this compound
| Step | Procedure |
| 1 | Stir dimethyl 5-aminoisophthalate (30.0 mmol) with 40 mL of 2N HCl. |
| 2 | Once most of the ester has dissolved, cool the reaction mixture to 0 °C. |
| 3 | Dropwise, add a solution of sodium nitrite (36.5 mmol) in 23 mL of water. |
| 4 | Stir the mixture for an additional 2 hours at 0 °C. |
| 5 | Dropwise, add an ice-cold solution of potassium iodide (45.0 mmol) in 70 mL of water. |
| 6 | Allow the resulting mixture to warm to room temperature and stir for 12 hours. |
| 7 | The product can then be isolated and purified using standard organic chemistry techniques. |
Synthesis of Lanthanide-Based MOFs
The solvothermal synthesis of lanthanide-based MOFs using 5-iodoisophthalic acid (5-iipH₂) has been successfully demonstrated, yielding crystalline materials with interesting luminescent properties.[1][2]
Experimental Protocol: Solvothermal Synthesis of [Gd₂(5-iip)₃(DMF)₄]·0.4DMF
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
5-Iodoisophthalic acid (5-iipH₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a small glass vial, dissolve 12.7 mg (0.034 mmol) of GdCl₃·6H₂O and 15 mg (0.051 mmol) of 5-iipH₂ in 1 mL of DMF.
-
Transfer the solution to a Pasteur pipette and seal it.
-
Place the sealed pipette in an oven and heat at 120 °C for 2 days.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting orange crystals.
Experimental Protocol: Solvothermal Synthesis of [Dy₂(5-iip)₃(DMF)₂]·0.33DMF
Materials:
-
Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O)
-
5-Iodoisophthalic acid (5-iipH₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
The synthesis is analogous to the gadolinium-based MOF.
-
In a small glass vial, dissolve 15.0 mg (0.034 mmol) of Dy(NO₃)₃·5H₂O and the corresponding molar equivalent of 5-iipH₂ in 1 mL of DMF.
-
Transfer the solution to a Pasteur pipette and seal it.
-
Place the sealed pipette in an oven and heat at 120 °C for 2 days.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting light-yellow powder.
Synthesis of Heterometallic Lanthanide MOFs
Mixed-metal lanthanide MOFs can also be synthesized using a similar protocol by combining the desired molar ratios of the different lanthanide salts.[1]
Workflow for Solvothermal Synthesis of Lanthanide-5-iodoisophthalate MOFs
Caption: Solvothermal synthesis workflow for lanthanide-5-iodoisophthalate MOFs.
Characterization Data
The following tables summarize the available characterization data for MOFs synthesized with 5-iodoisophthalate. Note: Data for many properties, particularly for transition metal-based MOFs, is not yet available in the literature.
Crystallographic Data
| Compound | Formula | Crystal System | Space Group |
| [Gd₂(5-iip)₃(DMF)₄]·0.4DMF | C₃₇.₂H₃₈.₈Gd₂I₃N₄.₄O₁₆ | Monoclinic | P2₁/c |
| [Dy₂(5-iip)₃(DMF)₂]·0.33DMF | C₃₃H₂₅Dy₂I₃N₂O₁₄ | Triclinic | P-1 |
Luminescent Properties
| Compound | Excitation Wavelength (nm) | Emission Maxima (nm) | Color Purity |
| [Gd₁.₃₁Dy₀.₆₉(5-iip)₃DMF₂]·0.33DMF | 325 | Multiple emissions | 11% (white light emission)[1] |
| [EuₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF | Not specified | ~618 (prominent) | Red emission[1] |
Physical and Chemical Properties (Data Not Available)
| Compound | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (TGA, °C) |
| [Gd₂(5-iip)₃(DMF)₄]·0.4DMF | Data not available | Data not available | Data not available |
| [Dy₂(5-iip)₃(DMF)₂]·0.33DMF | Data not available | Data not available | Data not available |
| Transition Metal MOFs | Data not available | Data not available | Data not available |
Potential Applications and Future Directions
While the research on MOFs synthesized from this compound is still in its early stages, the initial findings on lanthanide-based MOFs point towards promising applications in the field of luminescent materials.
Luminescent Sensing
The distinct luminescent properties of the lanthanide-5-iodoisophthalate MOFs suggest their potential use as sensors. The mechanism of sensing would likely rely on the modulation of the lanthanide-centered luminescence upon interaction of an analyte with the MOF framework.
Logical Relationship for Luminescence Sensing Application
Caption: Analyte interaction with the MOF leads to a detectable change in luminescence.
Drug Delivery
The porous nature of MOFs makes them attractive candidates for drug delivery systems. While no specific studies have been reported for 5-iodoisophthalate-based MOFs in this application, the general principles of drug loading in MOFs would apply. The iodine functionality could also be explored for theranostic applications.
Catalysis
The ordered, crystalline structure of MOFs with accessible metal sites makes them suitable for applications in heterogeneous catalysis. Future work could involve the synthesis of transition metal-based MOFs with the 5-iodoisophthalate linker and the evaluation of their catalytic activity in various organic transformations.
Conclusion
This compound is a promising linker for the design and synthesis of novel metal-organic frameworks. The detailed protocols for lanthanide-based MOFs provide a solid foundation for further research. The unique properties imparted by the iodine substitution warrant further investigation into the synthesis of a wider range of MOFs and the exploration of their potential in sensing, drug delivery, and catalysis. The collection of more extensive quantitative data on the physical and chemical properties of these materials will be crucial for advancing their practical applications.
References
- 1. A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition | MDPI [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Dimethyl 5-Iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of dimethyl 5-iodoisophthalate, an electron-deficient aryl iodide, with various aryl and heteroaryl boronic acids. The resulting 5-arylisophthalate derivatives are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and other advanced materials.
Aryl iodides are highly reactive partners in Suzuki-Miyaura couplings due to the relatively weak C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.[1] The presence of two electron-withdrawing methyl ester groups on the aromatic ring of this compound further activates the substrate towards this key step in the catalytic cycle.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Yields
The following table summarizes typical yields obtained for the Suzuki-Miyaura cross-coupling of this compound with a selection of aryl and heteroaryl boronic acids under optimized conditions. These values serve as a benchmark for what can be expected when following the detailed protocol below.
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Dimethyl 5-phenylisophthalate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Dimethyl 5-(4-methoxyphenyl)isophthalate | 80-90% |
| 3 | 3,5-Dimethylphenylboronic acid | Dimethyl 5-(3,5-dimethylphenyl)isophthalate | 88-98% |
| 4 | 4-(Methoxycarbonyl)phenylboronic acid | Dimethyl 5'-(methoxycarbonyl)-[1,1'-biphenyl]-3,5-dicarboxylate | 75-85% |
| 5 | Thiophen-2-ylboronic acid | Dimethyl 5-(thiophen-2-yl)isophthalate | 70-80% |
| 6 | Pyridin-3-ylboronic acid | Dimethyl 5-(pyridin-3-yl)isophthalate | 65-75% |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To a clean, oven-dried round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5-10 mL per mmol of the aryl iodide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours depending on the specific substrates and conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 5-arylisophthalate product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Dimethyl 5-iodoisophthalate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 5-iodoisophthalate as a versatile monomer for the synthesis of functional aromatic polymers. The inclusion of an iodine atom on the aromatic ring offers a unique handle for post-polymerization modification, enabling the creation of materials with tailored properties for a wide range of applications, including advanced materials and drug delivery systems.
Introduction to this compound in Polymer Chemistry
This compound is an aromatic dicarboxylic acid ester monomer distinguished by the presence of an iodine atom at the 5-position of the isophthalate ring. This iodine substituent serves two primary purposes in polymer synthesis:
-
Modification of Polymer Properties: The bulky and electron-rich iodine atom can influence the physical properties of the resulting polymers, such as solubility, thermal stability, and refractive index.
-
Post-Polymerization Functionalization: The carbon-iodine bond provides a reactive site for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups onto the polymer backbone after polymerization. This approach is particularly useful for creating polymers that are otherwise difficult to synthesize directly from functionalized monomers.
This document outlines protocols for the synthesis of aromatic polyesters and polyamides using this compound and details subsequent post-polymerization modification techniques.
Synthesis of Aromatic Polymers
The polyester and polyamide synthesis protocols provided below are based on established polycondensation methodologies for structurally similar monomers. Researchers should optimize these conditions for their specific comonomers and desired polymer characteristics.
Synthesis of Aromatic Polyesters via Melt Polycondensation
Aromatic polyesters can be synthesized from this compound and a suitable diol via a two-stage melt polycondensation process.
Experimental Protocol: Synthesis of a Flexible Aromatic Polyester
Materials:
-
This compound
-
1,10-Decanediol (or other suitable aliphatic diol)
-
Titanium(IV) butoxide or Antimony(III) oxide (catalyst)
Procedure:
-
Charging the Reactor: Charge equimolar amounts of this compound and 1,10-decanediol, along with a catalytic amount of Titanium(IV) butoxide (typically 200-500 ppm), into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Ester Interchange: Heat the mixture under a slow stream of nitrogen to 180-200°C to initiate the transesterification reaction. Methanol will be evolved and should be collected. Maintain this temperature until the evolution of methanol ceases (typically 2-4 hours).
-
Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 Torr. This will drive the reaction to completion by removing excess diol and any remaining byproducts.
-
High Vacuum: Continue the reaction under high vacuum for several hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
Recovery: Once the desired viscosity is achieved, cool the reactor and extrude the polymer. The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating into a non-solvent (e.g., methanol).
Data Presentation:
| Parameter | Value |
| Monomer Ratio (Monomer:Diol) | 1:1 |
| Catalyst | Titanium(IV) butoxide |
| Catalyst Loading | 300 ppm |
| Stage 1 Temperature | 190°C |
| Stage 1 Time | 3 hours |
| Stage 2 Temperature | 240°C |
| Stage 2 Pressure | <1 Torr |
| Stage 2 Time | 4 hours |
| Expected Polymer | Poly(decamethylene 5-iodoisophthalate) |
Synthesis of Aromatic Polyamides via Solution Polycondensation
Aromatic polyamides can be synthesized from this compound and a suitable diamine. For enhanced reactivity, the dimethyl ester is typically converted to the diacyl chloride in a preliminary step.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol is adapted from the synthesis of polyamides from 5,5'-methylenediisophthalic acid and can be applied to this compound.[1]
Step 1: Synthesis of 5-Iodoisophthaloyl Dichloride
-
Reaction: In a fume hood, suspend 5-iodoisophthalic acid in an excess of thionyl chloride (5-10 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear (typically 4-6 hours).
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-iodoisophthaloyl dichloride, which can be used directly in the next step or purified by vacuum distillation.
Step 2: Low-Temperature Solution Polycondensation
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: Dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Diacyl Chloride Addition: Dissolve the 5-iodoisophthaloyl dichloride in a minimal amount of anhydrous NMP and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-24 hours. A significant increase in viscosity indicates polymer formation.[1]
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. Filter the fibrous polymer, wash it thoroughly with methanol and then water, and dry it under vacuum.
Data Presentation:
| Parameter | Value |
| Monomer Ratio (Diacyl Chloride:Diamine) | 1:1 |
| Solvent | N-Methyl-2-pyrrolidone (NMP) with LiCl |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 hours |
| Expected Polymer | Poly(4,4'-oxydianiline-5-iodoisophthalamide) |
Post-Polymerization Modification
The iodine atom on the polymer backbone serves as a versatile handle for introducing a wide array of functionalities via palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.
Suzuki Coupling for Aryl-Aryl Bond Formation
This reaction allows for the introduction of new aryl groups onto the polymer backbone.
Experimental Protocol: Suzuki Coupling on an Iodine-Functionalized Aromatic Polyester
Materials:
-
Iodine-functionalized polyester
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvent (e.g., Toluene, DMF, or a mixture)
Procedure:
-
Dissolution: Dissolve the iodine-functionalized polyester in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the arylboronic acid (typically 1.5-2.0 equivalents per iodine group), the palladium catalyst (typically 1-5 mol%), and the base.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen catalyst and solvent (e.g., 80-110°C) and stir for 12-48 hours. Monitor the reaction progress by techniques such as ¹H NMR or GPC.
-
Purification: After the reaction is complete, cool the mixture and precipitate the polymer into a non-solvent (e.g., methanol). The polymer can be further purified by repeated dissolution and precipitation steps.
Sonogashira Coupling for Alkyne Introduction
This reaction is used to attach terminal alkynes to the polymer backbone, which can then be used for further "click" chemistry modifications.
Experimental Protocol: Sonogashira Coupling on an Iodine-Functionalized Aromatic Polyamide
Materials:
-
Iodine-functionalized polyamide
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (co-catalyst)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., DMF or THF)
Procedure:
-
Dissolution: Dissolve the iodine-functionalized polyamide in a suitable solvent under an inert atmosphere.
-
Reagent Addition: Add the terminal alkyne (typically 1.5-2.0 equivalents per iodine group), the palladium catalyst (1-5 mol%), the copper(I) iodide (2-10 mol%), and the base.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80°C) for 12-48 hours.
-
Purification: Precipitate the modified polymer into a non-solvent, filter, and wash thoroughly to remove residual reagents and catalysts.
Visualizations
Caption: Workflow for the synthesis and functionalization of polymers from this compound.
Caption: Key post-polymerization modification reactions for iodine-functionalized polymers.
References
Dimethyl 5-iodoisophthalate: A Key Intermediate in the Synthesis of Targeted Pharmaceuticals
For Immediate Release
[City, State] – [Date] – Dimethyl 5-iodoisophthalate, a versatile aromatic building block, is proving to be a critical intermediate in the synthesis of a new generation of targeted pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. Its unique structural features allow for its incorporation into complex molecular architectures, facilitating the development of potent and selective drugs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this important compound.
Application in the Synthesis of Trametinib, a MEK Inhibitor
A prominent application of this compound is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2). Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations. The dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a key driver in many cancers, and by inhibiting MEK, Trametinib effectively blocks this pathway, leading to a reduction in cancer cell proliferation and survival.
The synthesis of Trametinib involves a multi-step process where this compound serves as a crucial starting material for the construction of a key intermediate. The iodo group provides a reactive handle for cross-coupling reactions, such as the Sonogashira or Suzuki coupling, enabling the introduction of further complexity and functionality into the molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of a Trametinib intermediate starting from this compound.
Table 1: Sonogashira Coupling of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Coupling Partner | Trimethylsilylacetylene | [1] |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | [1] |
| Co-catalyst | Copper(I) iodide | [1] |
| Base | Piperidine | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | Not explicitly stated for this specific reaction, but Sonogashira reactions are generally high-yielding. | N/A |
| Purity | >98.0% (for starting material) | [2] |
Table 2: Synthesis of a Key Trametinib Intermediate
| Parameter | Value | Reference |
| Key Intermediate | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione | [2] |
| Precursor from this compound derivative | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | [2] |
| Overall Yield (multi-step) | 46.8% | [2] |
| Purity | High, suitable for subsequent steps | N/A |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate via Sonogashira Coupling
This protocol describes the Sonogashira coupling of this compound with trimethylsilylacetylene, a key step in elaborating the core structure for certain pharmaceutical intermediates.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Piperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.04 eq), copper(I) iodide (0.08 eq), and triphenylphosphine (0.15 eq).
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add a solution of trimethylsilylacetylene (2.0 eq) and piperidine (16.7 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Wash the organic residue with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate.[1]
Protocol 2: General Workflow for the Synthesis of a Trametinib Intermediate
This protocol outlines a general workflow for the synthesis of a key pyridopyrimidine trione intermediate of Trametinib, starting from a derivative of this compound.
Experimental Workflow Diagram:
Caption: General workflow for synthesizing a key Trametinib intermediate.
Signaling Pathway
Trametinib functions by inhibiting the MEK1 and MEK2 kinases within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell division.
MAPK/ERK Signaling Pathway Diagram:
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its application in the production of the MEK inhibitor Trametinib highlights its significance in the development of targeted cancer therapies. The protocols and data presented here provide a foundation for researchers to utilize this building block in their drug discovery and development efforts.
References
Application Notes and Protocols for the Iodination of Dimethyl 5-Aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of dimethyl 5-iodoisophthalate from dimethyl 5-aminoisophthalate. The primary protocol described is a Sandmeyer-type reaction, a classical and reliable method for the conversion of aromatic amines to aryl halides. An alternative protocol using N-Iodosuccinimide (NIS) for direct electrophilic iodination is also presented, offering a different synthetic approach.
Key Signaling Pathways and Logical Relationships
The conversion of dimethyl 5-aminoisophthalate to this compound via the Sandmeyer reaction involves the transformation of the amino group into a diazonium salt, which is then displaced by an iodide ion. This multi-step process is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of functionalities.
Caption: Reaction pathway for the Sandmeyer iodination.
Experimental Protocols
Protocol 1: Iodination via Sandmeyer Reaction
This protocol details the conversion of dimethyl 5-aminoisophthalate to this compound using a diazotization-iodination sequence.
Materials:
-
Dimethyl 5-aminoisophthalate
-
2N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Methanol (MeOH)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a suitable reaction flask, suspend dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g) in 40 mL of 2N HCl. Stir the mixture until most of the solid has dissolved.[1]
-
Diazotization: Cool the reaction mixture to 0 °C using an ice bath. While maintaining this temperature, add a solution of sodium nitrite (36.5 mmol, 2.52 g) in 23 mL of water dropwise. Stir the mixture at 0 °C for an additional 2 hours. The formation of the diazonium salt intermediate occurs during this step.[1]
-
Iodination: Prepare a solution of potassium iodide (45.0 mmol, 7.48 g) in 70 mL of water and cool it in an ice bath. Add this cold potassium iodide solution dropwise to the diazonium salt solution.[1]
-
Reaction Completion: Allow the resulting mixture to warm to room temperature and continue stirring for 12 hours.[1]
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent. Recrystallize the purified product from methanol to obtain this compound as a pale yellow solid.[1]
Protocol 2: Direct Iodination using N-Iodosuccinimide (NIS) (General Method)
This protocol describes a general method for the direct electrophilic iodination of an activated aromatic ring using N-Iodosuccinimide. The conditions provided are general and may require optimization for this specific substrate.
Materials:
-
Dimethyl 5-aminoisophthalate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl 5-aminoisophthalate (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10-20 mL).
-
Addition of NIS: Add N-Iodosuccinimide (1.1 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Work-up and Extraction: If using a water-miscible solvent like acetonitrile, remove it under reduced pressure. Add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. If dichloromethane was used as the reaction solvent, wash the organic layer directly with aqueous sodium thiosulfate solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
The following table summarizes the quantitative data for the primary iodination protocol.
| Parameter | Protocol 1: Sandmeyer Reaction | Protocol 2: Direct Iodination with NIS |
| Starting Material | Dimethyl 5-aminoisophthalate | Dimethyl 5-aminoisophthalate |
| Iodinating Agent | Potassium Iodide (KI) after diazotization with Sodium Nitrite (NaNO₂) | N-Iodosuccinimide (NIS) |
| Molar Ratio (Substrate:Iodinating Agent) | 1 : 1.5 (for KI) | 1 : 1.1 (General Protocol) |
| Solvent | 2N HCl (aq), Water | Acetonitrile or Dichloromethane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 14 hours | Substrate Dependent (Monitor by TLC) |
| Reported Yield | 55%[1] | Not Reported for this specific substrate |
| Purification Method | Flash Column Chromatography followed by Recrystallization | Flash Column Chromatography |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the Sandmeyer iodination of dimethyl 5-aminoisophthalate.
Caption: Workflow for the iodination of dimethyl 5-aminoisophthalate.
References
Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl 5-Iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-iodoisophthalate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its versatile reactivity, stemming from the presence of two ester groups and an iodine atom, allows for a variety of subsequent chemical transformations. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on safety, scalability, and purity. The primary synthetic route discussed involves the diazotization of Dimethyl 5-aminoisophthalate followed by a Sandmeyer-type iodination reaction.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from commercially available 5-aminoisophthalic acid. The first step involves the esterification of 5-aminoisophthalic acid to produce Dimethyl 5-aminoisophthalate. The second step is the conversion of the amino group to an iodo group via a diazotization reaction followed by treatment with potassium iodide.
Caption: Overall synthetic workflow for this compound.
Data Presentation
Table 1: Synthesis of Dimethyl 5-aminoisophthalate via Esterification
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 5-Aminoisophthalic Acid | Sulfuric Acid (catalytic) | Methanol | Overnight | Reflux (90°C) | High | Not specified | [1] |
Table 2: Synthesis of this compound via Sandmeyer-type Reaction
| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Yield | Purity | Reference |
| Dimethyl 5-aminoisophthalate | 2N HCl, Sodium Nitrite, Potassium Iodide | Water, Ethyl Acetate | 2h (diazotization), 12h (iodination) | 0°C (diazotization), rt (iodination) | 55% | >98% (GC) | [2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Dimethyl 5-aminoisophthalate
This protocol is adapted from a procedure for the esterification of 5-aminoisophthalic acid.[1]
Materials:
-
5-Aminoisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Equipment:
-
Large reaction vessel equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large reaction vessel, suspend 5-aminoisophthalic acid (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux (approximately 90°C) and maintain for 12-16 hours (overnight). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL per 15 mL of EtOAc) and brine (2 x 15 mL per 15 mL of EtOAc).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Dimethyl 5-aminoisophthalate as a solid. The product can be used in the next step without further purification if purity is deemed sufficient by analysis (e.g., NMR, LC-MS).
Protocol 2: Large-Scale Synthesis of this compound
This protocol is a scaled-up adaptation of a literature procedure.[3]
Materials:
-
Dimethyl 5-aminoisophthalate
-
2N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
-
Ice
Equipment:
-
Large, jacketed reaction vessel with overhead stirring and temperature control
-
Addition funnel
-
Large separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Part A: Diazotization
-
Dissolution: To a jacketed reaction vessel, add Dimethyl 5-aminoisophthalate (1.0 eq) and 2N HCl. Stir the mixture until most of the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0°C using a circulating chiller.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.2 eq) in water. Add this solution dropwise to the reaction mixture via an addition funnel, maintaining the internal temperature at 0-5°C. Caution: This reaction is exothermic. Slow addition and efficient cooling are crucial.
-
Stirring: Stir the mixture at 0°C for an additional 2 hours. The formation of the diazonium salt is now complete.
Part B: Iodination
-
Iodide Addition: Prepare an ice-cold solution of potassium iodide (1.5 eq) in water. Add this solution dropwise to the diazonium salt solution, again maintaining the temperature below 10°C.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12 hours. Nitrogen gas will be evolved during this step. Ensure adequate ventilation.
Part C: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a large separatory funnel and extract with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from methanol to yield this compound as a pale yellow solid.
Safety and Scale-up Considerations
-
Diazotization Hazard: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.[4]
-
Temperature Control: The diazotization step is highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. External cooling is preferred over adding ice directly to the reaction mixture on a large scale to maintain better control over concentration.
-
Nitrous Acid Quenching: Any excess nitrous acid from the diazotization step should be quenched before work-up. This can be achieved by the careful addition of a quenching agent like sulfamic acid or urea.[5][6] The reaction with the quenching agent will also evolve nitrogen gas.
-
Ventilation: The Sandmeyer reaction evolves nitrogen gas. The reaction should be carried out in a well-ventilated fume hood or a reactor with an appropriate off-gas system.
-
Work-up: For large-scale extractions, ensure appropriate equipment is used to handle large volumes of organic solvents safely.
Process Workflow Diagram
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 51839-15-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions - Google Patents [patents.google.com]
- 6. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ester groups of Dimethyl 5-iodoisophthalate. This compound serves as a versatile building block in medicinal chemistry and materials science, and the ability to selectively derivatize its ester functionalities is crucial for the synthesis of novel compounds, including precursors for imaging agents and pharmacologically active molecules. The following protocols detail procedures for hydrolysis, amidation, and transesterification of this compound.
Hydrolysis to 5-iodoisophthalic acid
Hydrolysis of the methyl ester groups of this compound yields 5-iodoisophthalic acid, a key intermediate for the synthesis of various derivatives, including metal-organic frameworks and specialty polymers. Base-catalyzed hydrolysis is a common and efficient method for this transformation.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water. A typical ratio is 4:1 v/v methanol to water.
-
Add a solution of sodium hydroxide (2.2 eq) in water to the flask.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to expedite the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 5-iodoisophthalic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid product under vacuum to yield 5-iodoisophthalic acid.
Table 1: Quantitative Data for Hydrolysis of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 5-iodoisophthalic acid | [1] |
| Yield | >95% (typical) | General procedure adaptation |
| Reaction Time | 2-6 hours | General procedure adaptation |
| ¹H NMR (DMSO-d₆, δ) | 13.6 (s, 2H, -COOH), 8.65 (t, J=1.4 Hz, 1H, Ar-H), 8.58 (d, J=1.4 Hz, 2H, Ar-H) | Predicted based on similar structures |
| ¹³C NMR (DMSO-d₆, δ) | 166.0, 142.0, 137.5, 134.0, 94.0 | [2] |
Note: NMR data is for the structurally similar isophthalic acid and predicted for the iodo-derivative. Actual shifts may vary.
Amidation to 5-iodoisophthalamides
Amidation of the ester groups allows for the introduction of nitrogen-containing functionalities, which is a common strategy in drug design to modulate solubility, polarity, and biological activity. This can be achieved by direct reaction with ammonia or primary/secondary amines.
Experimental Protocol: Amidation with Ammonia
Materials:
-
This compound
-
Ammonia (gas or concentrated aqueous solution)
-
Ethylene glycol or Methanol
-
Water (deionized)
Procedure:
-
Dissolve this compound (1.0 eq) in ethylene glycol or methanol in a pressure-resistant vessel.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess).
-
Seal the vessel and heat the reaction mixture to 60-80 °C. Maintain the pressure and temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give 5-iodoisophthalamide.
Experimental Protocol: Amidation with a Primary Amine (e.g., Ethylamine)
Materials:
-
This compound
-
Ethylamine (solution in THF or ethanol)
-
A suitable solvent (e.g., Methanol, THF)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add a solution of ethylamine (2.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux to drive the reaction to completion. Monitor by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product, N,N'-diethyl-5-iodoisophthalamide, can be purified by column chromatography on silica gel or by recrystallization.
Table 2: Quantitative Data for Amidation of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product (Ammonia) | 5-iodoisophthalamide | Predicted |
| Yield (Ammonia) | 90-95% (typical) | [3] |
| Reaction Time (Ammonia) | 7-10 hours | [3] |
| ¹H NMR (DMSO-d₆, δ) (Amide) | 8.45 (s, 1H), 8.20 (s, 2H), 8.05 (br s, 2H, -NH₂), 7.60 (br s, 2H, -NH₂) | Predicted |
| ¹³C NMR (DMSO-d₆, δ) (Amide) | 167.5, 140.0, 135.0, 130.0, 94.5 | Predicted |
| Product (Ethylamine) | N,N'-diethyl-5-iodoisophthalamide | Predicted |
| Yield (Ethylamine) | High (typical) | General procedure adaptation |
| Reaction Time (Ethylamine) | 4-12 hours | General procedure adaptation |
| ¹H NMR (CDCl₃, δ) (Ethylamide) | 8.20 (s, 1H), 8.00 (s, 2H), 6.50 (br t, 2H, -NH-), 3.50 (q, 4H, -CH₂-), 1.25 (t, 6H, -CH₃) | Predicted |
| ¹³C NMR (CDCl₃, δ) (Ethylamide) | 166.0, 141.0, 134.0, 128.0, 94.0, 35.0, 15.0 | Predicted |
Note: NMR data is predicted based on the known shifts for isophthalamide and N,N'-diethylisophthalamide, with adjustments for the iodo-substituent.
Transesterification to Diethyl 5-iodoisophthalate
Transesterification is a useful method for modifying the ester group, for example, to alter the physical properties of the molecule or to introduce a different reactive handle. Acid-catalyzed transesterification with an excess of the desired alcohol is a common approach.
Experimental Protocol: Acid-Catalyzed Transesterification
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl 5-iodoisophthalate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Table 3: Quantitative Data for Transesterification of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | Diethyl 5-iodoisophthalate | Predicted |
| Yield | High (typical) | General procedure adaptation |
| Reaction Time | 12-24 hours | General procedure adaptation |
| ¹H NMR (CDCl₃, δ) | 8.55 (t, J=1.5 Hz, 1H), 8.25 (d, J=1.5 Hz, 2H), 4.40 (q, J=7.1 Hz, 4H), 1.40 (t, J=7.1 Hz, 6H) | Predicted based on diethyl phthalate |
| ¹³C NMR (CDCl₃, δ) | 164.5, 142.5, 132.0, 131.0, 93.5, 62.0, 14.0 | Predicted based on diethyl phthalate |
Note: NMR data is predicted based on known shifts for diethyl phthalate, with adjustments for the iodo-substituent and substitution pattern.
Visualizations
Caption: Derivatization pathways for this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Amidation of this compound with a primary amine.
References
Application Notes and Protocols: Leveraging Dimethyl 5-iodoisophthalate for the Creation of Advanced Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-iodoisophthalate is a versatile aromatic building block that serves as a crucial precursor in the synthesis of a variety of functional materials. Its key features—a central benzene ring, two methyl ester groups, and a reactive iodine atom—allow for a range of chemical modifications, making it particularly valuable in the development of materials for biomedical applications. The ester groups can be readily converted to amides or other functionalities, while the iodo group provides a handle for introducing radioisotopes or for cross-coupling reactions to build more complex molecular architectures.
These notes provide detailed protocols and data for the application of this compound in the synthesis of functional materials, with a particular focus on the development of radiolabeled compounds for imaging and therapeutic applications.
Key Application: Precursor for Radiolabeled Imaging Agents
A primary application of this compound is in the synthesis of precursors for radiolabeled molecules used in medical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The stable iodine atom on the isophthalate scaffold can be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) in the final steps of a synthetic sequence. This strategy allows for the efficient production of radiotracers with high specific activity.
The general workflow involves the initial modification of the dimethyl ester groups to introduce functionalities that can target specific biological molecules or tissues. This is followed by the radioiodination of the aromatic ring.
Diagram: General Workflow for Radiotracer Development
Caption: Workflow for developing a radiotracer from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Diamide Precursor from this compound
This protocol describes the conversion of the methyl ester groups of this compound to diamides, a common step to attach targeting moieties.
Materials:
-
This compound
-
Amine of interest (e.g., 2-(dimethylamino)ethylamine)
-
Anhydrous methanol
-
Sodium methoxide (25 wt% in methanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the amine of interest (2.2 eq) to the solution.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-disubstituted 5-iodoisophthalamide.
Protocol 2: Radioiodination of an Aromatic Precursor
This section details two common methods for introducing a radioactive iodine isotope onto the aromatic ring of a precursor derived from this compound.
Method A: Isotopic Exchange
This method is suitable for precursors that already contain a non-radioactive iodine atom.
Materials:
-
N,N'-disubstituted 5-iodoisophthalamide precursor (from Protocol 1)
-
Na[¹²⁵I] in 0.1 N NaOH
-
Reaction vial (sealed)
-
Heating block
-
HPLC system for purification
Procedure:
-
In a sealed reaction vial, place 10-20 µg of the non-radioactive 5-iodoisophthalamide precursor.
-
Add the Na[¹²⁵I] solution.
-
Heat the mixture at 165 °C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Purify the reaction mixture using reverse-phase HPLC to separate the radiolabeled product from unreacted iodide and the non-radioactive starting material.
Method B: Iododestannylation of a Trialkyltin Precursor
This method generally provides higher specific activity. It requires the prior synthesis of a trialkyltin (e.g., tributyltin) precursor where the iodine atom is replaced by a -Sn(Bu)₃ group.
Materials:
-
N,N'-disubstituted 5-(tributylstannyl)isophthalamide precursor
-
Na[¹²⁵I]
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Quenching agent (e.g., sodium metabisulfite)
-
HPLC system for purification
Procedure:
-
Prepare a solution of the 5-(tributylstannyl)isophthalamide precursor in a suitable solvent (e.g., ethanol).
-
Add Na[¹²⁵I] to the precursor solution.
-
Initiate the reaction by adding the oxidizing agent. For example, if using Chloramine-T, add a freshly prepared aqueous solution.
-
Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quench the reaction by adding an aqueous solution of a reducing agent like sodium metabisulfite.
-
Purify the radiolabeled product by HPLC.
Diagram: Radioiodination Reaction Pathways
Caption: Comparison of Isotopic Exchange and Iododestannylation pathways.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and radioiodination of isophthalamide derivatives. The data is representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of Diamide Precursor
| Starting Material | Amine | Product | Yield (%) |
| This compound | 2-(dimethylamino)ethylamine | N,N'-bis(2-(dimethylamino)ethyl)-5-iodoisophthalamide | 75-85 |
| This compound | Benzylamine | N,N'-dibenzyl-5-iodoisophthalamide | 80-90 |
Table 2: Comparison of Radioiodination Methods
| Method | Precursor | Radiolabel | Radiochemical Yield (%) | Specific Activity (Ci/mmol) |
| Isotopic Exchange | 5-Iodoisophthalamide derivative | ¹²⁵I | 10-30 | Low |
| Iododestannylation | 5-(Tributylstannyl)isophthalamide derivative | ¹²⁵I | 70-95 | High |
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of functional materials, particularly for applications in nuclear medicine. The protocols and data presented here provide a foundation for researchers to develop novel radiotracers and other advanced materials. The ability to readily modify the ester groups and the iodo functionality allows for the creation of a diverse range of molecules with tailored properties for specific biological targets.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dimethyl 5-iodoisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Dimethyl 5-iodoisophthalate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most commonly cited and effective methods for the purification of crude this compound are flash column chromatography and recrystallization.[1][2] Flash chromatography is useful for separating the desired product from a complex mixture of impurities, while recrystallization is effective for removing smaller amounts of impurities from a relatively crude product.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to pale yellow crystalline solid.[1][3] The reported melting point is in the range of 102-106 °C.[1][3] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q3: What are the potential impurities in crude this compound?
A3: Based on its synthesis via diazotization of Dimethyl 5-aminoisophthalate followed by iodination, potential impurities could include unreacted starting material (Dimethyl 5-aminoisophthalate), byproducts from the Sandmeyer-type reaction, and residual inorganic salts like potassium iodide.[1][2][4][5]
Q4: Which solvents are recommended for the purification of this compound?
A4: For flash column chromatography, a common eluent system is a mixture of n-hexane and ethyl acetate.[6] For recrystallization, methanol is a frequently used solvent.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The product is an oil and does not solidify. | Residual solvent or the presence of impurities is depressing the melting point. | Try removing the residual solvent under high vacuum. If the product remains an oil, a purification step like column chromatography is necessary. |
| Low yield after purification. | The product might be partially lost during extraction or chromatography. The reaction may not have gone to completion. | Ensure complete extraction from the aqueous layer during the workup.[1][2] When performing column chromatography, carefully select the solvent system to ensure the product elutes effectively without excessive band broadening. |
| The purified product has a yellow or brown color. | This may indicate the presence of iodine-containing byproducts or decomposition. | Purification by flash column chromatography followed by recrystallization from methanol can help remove colored impurities.[1] The use of a neutral silica gel may also be beneficial.[1] |
| Recrystallization does not yield crystals. | The solvent may be inappropriate, or the solution may be too dilute. The product might be too impure to crystallize. | If using methanol, try cooling the solution slowly to 0°C or even lower. If crystals still do not form, try a different solvent system or pre-purify the crude material by column chromatography. |
| NMR analysis shows unknown peaks after purification. | Impurities may be co-eluting with the product during column chromatography or co-precipitating during recrystallization. | For column chromatography, try using a shallower solvent gradient (e.g., a smaller increase in the percentage of ethyl acetate in hexane).[6] For recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Solvent System | Typical Yield | Purity Assessment | Reference |
| Flash Column Chromatography | n-hexane | 55% | ¹H NMR, ¹³C NMR, MS, HRMS, Elemental Analysis | [1][2] |
| Flash Column Chromatography | n-hexane/EtOAc (100:1) | 95% | ¹H NMR, ¹³C NMR, MS, HRMS, Elemental Analysis | [1] |
| Recrystallization | Methanol | Not explicitly stated, but used after column chromatography | Melting Point | [1] |
Experimental Protocols
1. Flash Column Chromatography Protocol
This protocol is based on a reported synthesis and purification of this compound.[1][2]
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial eluting solvent (e.g., n-hexane).
-
Sample Loading: The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a suitable solvent system. Based on literature, starting with 100% n-hexane is a good starting point.[1][2] The polarity of the eluent can be gradually increased by adding ethyl acetate if the product does not elute with pure hexane.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
2. Recrystallization Protocol
This protocol is a standard procedure and is mentioned as a final purification step.[1]
-
Dissolution: The crude or column-purified this compound is placed in a flask, and a minimal amount of hot methanol is added to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel to remove them.
-
Crystallization: The flask is allowed to cool slowly to room temperature. The cooling process can be continued in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The resulting crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. rsc.org [rsc.org]
- 2. This compound CAS#: 51839-15-7 [m.chemicalbook.com]
- 3. This compound | 51839-15-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of Dimethyl 5-iodoisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 5-iodoisophthalate.
Troubleshooting Guide
Low or no product yield, and the presence of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you navigate these challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<50%) | Incomplete diazotization of the starting material, Dimethyl 5-aminoisophthalate. | Ensure the reaction temperature is maintained at 0°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Decomposition of the diazonium salt before the addition of potassium iodide. | Add the potassium iodide solution dropwise immediately after the diazotization step is complete. Avoid allowing the reaction mixture to warm up. | |
| Sub-optimal reaction time or temperature during the iodide substitution. | After adding potassium iodide, allow the reaction to warm to room temperature and stir for at least 12 hours to ensure the reaction goes to completion.[1] | |
| Presence of a dark-colored, tar-like substance | Formation of phenol byproducts due to the reaction of the diazonium salt with water. | Maintain a low temperature during diazotization and ensure a sufficiently acidic environment to stabilize the diazonium salt. |
| Azo coupling side reactions. | Ensure efficient stirring and slow, dropwise addition of sodium nitrite to prevent localized high concentrations of the diazonium salt. | |
| Product is difficult to purify | Contamination with starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before workup. |
| Presence of unidentified byproducts. | Optimize the purification protocol. Consider using a different solvent system for flash column chromatography or recrystallization from a different solvent. In the cited protocol, recrystallization from methanol was effective.[1] | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity, anhydrous solvents and fresh reagents, especially for sodium nitrite and potassium iodide. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Based on reported literature, a yield of around 55% can be expected when synthesizing this compound from Dimethyl 5-aminoisophthalate via a Sandmeyer-type reaction.[1] However, yields can vary depending on the reaction scale, purity of reagents, and adherence to the experimental protocol.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of n-hexane and ethyl acetate. The starting material, Dimethyl 5-aminoisophthalate, is more polar than the product, this compound, and will have a lower Rf value.
Q3: What are the key safety precautions to take during this synthesis?
A3: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep the reaction mixture cold (0°C) during the diazotization step and to avoid isolating the diazonium salt intermediate. The reaction should be carried out in a well-ventilated fume hood. This compound is an irritant, so appropriate personal protective equipment (gloves, safety glasses) should be worn.[2]
Q4: Can I use a different iodide source instead of potassium iodide?
A4: While potassium iodide is commonly used, other iodide sources like sodium iodide could potentially be used. However, this may require optimization of the reaction conditions, such as solvent and temperature, and could affect the overall yield.
Q5: My final product has a yellowish tint. Is this normal?
A5: The reported product is a pale yellow solid.[1] A slight yellow color is generally acceptable. If a purer, colorless product is required, further recrystallization or column chromatography may be necessary.
Experimental Protocols
Synthesis of this compound from Dimethyl 5-aminoisophthalate
This protocol is based on a literature procedure.[1]
Materials:
-
Dimethyl 5-aminoisophthalate
-
2N Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
n-hexane
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a flask, stir Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) with 40 mL of 2N HCl.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water dropwise, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 2 hours at 0°C.
-
In a separate beaker, prepare an ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water.
-
Add the potassium iodide solution dropwise to the reaction mixture.
-
Allow the resulting mixture to warm to room temperature and stir for 12 hours.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using n-hexane as the eluent.
-
Recrystallize the purified product from methanol to obtain this compound as a pale yellow solid.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | Dimethyl 5-aminoisophthalate | [1] |
| Moles of Starting Material | 30.0 mmol | [1] |
| Sodium Nitrite (equivalents) | 1.22 | [1] |
| Potassium Iodide (equivalents) | 1.5 | [1] |
| Reaction Temperature (Diazotization) | 0°C | [1] |
| Reaction Time (Iodide Substitution) | 12 hours | [1] |
| Yield | 5.29 g (55%) | [1] |
| Melting Point | 103–105 °C | [1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow diagram illustrating the synthesis and purification of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
common side products in the synthesis of Dimethyl 5-iodoisophthalate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Dimethyl 5-iodoisophthalate, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the direct electrophilic iodination of dimethyl isophthalate. This is often achieved using iodine (I₂) in the presence of an oxidizing agent, such as periodic acid (H₅IO₆) or potassium persulfate (K₂S₂O₈), in a sulfuric acid medium. This approach allows for the direct introduction of an iodine atom onto the aromatic ring at the 5-position.
Q2: My final product shows multiple spots on the TLC plate. What are the likely impurities?
A2: Multiple spots on a TLC plate suggest the presence of side products or unreacted starting material. The most common impurities include unreacted dimethyl isophthalate, over-iodinated products (dimethyl 4,6-diiodoisophthalate), and potentially hydrolyzed mono- or di-acid species if moisture was present.
Q3: I have a low yield after purification. What are the common causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress via TLC or GC-MS is crucial.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact yield.
-
Product Loss During Workup: The product might be lost during extraction or precipitation steps. Ensure proper phase separation and complete precipitation.
-
Difficult Purification: Overlapping polarity of the desired product and side products can make separation by column chromatography challenging, leading to mixed fractions and lower isolated yields.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural information. The ¹H NMR spectrum of pure this compound should show a singlet for the two equivalent protons at the 4- and 6-positions and another singlet for the proton at the 2-position.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value (120-122 °C) is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
Troubleshooting Guide: Common Side Products
Encountering impurities is a common challenge. The table below summarizes potential side products, their characteristics, and strategies for their removal.
| Side Product | Structure | Likely Cause | Analytical Signature (¹H NMR) | Removal Strategy |
| Dimethyl Isophthalate | Dimethyl 1,3-benzenedicarboxylate | Incomplete iodination reaction. | Aromatic signals will differ; lacks the characteristic pattern of the 5-iodo product. | Column chromatography (elutes before the product). Increase reaction time or temperature. |
| Dimethyl 4,6-diiodoisophthalate | Dimethyl 4,6-diiodo-1,3-benzenedicarboxylate | Over-iodination due to excess iodinating agent or prolonged reaction time. | Will show a singlet for the proton at C2 and a singlet for the proton at C5. | Column chromatography (elutes after the product). Use stoichiometric amounts of the iodinating agent. |
| 5-Iodoisophthalic acid | 5-Iodo-1,3-benzenedicarboxylic acid | Hydrolysis of one or both methyl ester groups due to the presence of water. | Absence of methyl ester singlets (~3.9 ppm); presence of a broad carboxylic acid proton signal. | Base wash (e.g., aq. NaHCO₃) during workup to extract the acidic impurity into the aqueous layer. |
Experimental Protocol: Iodination of Dimethyl Isophthalate
This protocol describes a common method for synthesizing this compound using iodine and potassium persulfate.
Materials:
-
Dimethyl isophthalate
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add dimethyl isophthalate (1.0 eq).
-
Carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Stir until all the solid has dissolved.
-
Add iodine (0.5 eq) and potassium persulfate (1.1 eq) to the solution in portions, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly over crushed ice.
-
A precipitate will form. Filter the solid and wash it with cold water and a small amount of cold methanol to remove excess iodine.
-
Extraction: Dissolve the crude solid in dichloromethane (DCM). Wash the organic layer sequentially with water, saturated Na₂S₂O₃ solution (to remove residual iodine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from methanol or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visual Guides
The following diagrams illustrate the chemical pathways and logical workflows associated with the synthesis.
Caption: Main synthetic route to this compound.
Caption: Formation of a common over-iodination side product.
Caption: Troubleshooting workflow for product impurity analysis.
Technical Support Center: Coupling Reactions with Dimethyl 5-iodoisophthalate
This guide provides troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving Dimethyl 5-iodoisophthalate, an electron-deficient aryl iodide. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during synthesis.
Frequently Asked Questions (General)
Q1: My coupling reaction with this compound failed completely (0% conversion). What are the first things I should check?
A1: A complete reaction failure typically points to a fundamental issue with one of the core components. Systematically check the following:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ.[1][2] Some catalysts are air and moisture sensitive; consider using a fresh batch or a more robust, air-stable precatalyst.[2][3]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, and phosphine ligands can be oxidized by atmospheric oxygen, leading to deactivation.[4] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Nitrogen or Argon).[2] Degassing the solvent is a critical step.[4][5]
-
Reagent Purity and Integrity: Verify the purity of all starting materials. Impurities can poison the catalyst.[4] For Suzuki reactions, boronic acids can degrade over time; for Sonogashira, terminal alkynes can dimerize.[1][2]
-
Base and Solvent Quality: Ensure the base is finely powdered and dry, especially for anhydrous reactions.[2] The solvent must be anhydrous and of sufficient purity. Some solvents, like acetonitrile, can be strongly coordinating and may inhibit catalysis under certain conditions.[3]
Q2: I am observing very low conversion of my this compound. What are the likely causes?
A2: Low conversion suggests the reaction is proceeding but is either too slow or has stalled. Consider these factors:
-
Temperature and Reaction Time: Many coupling reactions require heat to proceed at a reasonable rate.[2] Aryl iodides are generally the most reactive halides (I > OTf ≈ Br > Cl), but insufficient heat may still be a factor.[1][4] Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
-
Catalyst Loading: While low catalyst loadings are ideal, a difficult or new reaction may require an increased amount (e.g., from 1 mol% to 5 mol%) to achieve full conversion.[4]
-
Stirring Efficiency: In biphasic reactions (e.g., many Suzuki couplings), vigorous stirring is crucial to maximize the interaction between the aqueous and organic phases where the reaction occurs.[6]
-
Sub-optimal Reagents: The choice of ligand, base, and solvent are all interconnected and critical to success.[2][4] An inappropriate combination for your specific substrates can lead to a sluggish reaction. A screening of these components may be necessary.
Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling
Q1: My primary byproduct has a mass corresponding to Dimethyl Isophthalate (loss of iodine). What is this and how can I prevent it?
A1: You are observing dehalogenation, a common side reaction where the iodine atom is replaced by a hydrogen.[7][8] This occurs when the Ar-Pd(II)-I intermediate reacts with a hydride source before reductive elimination of the desired product.[7][8]
-
Solutions:
-
Choice of Base and Solvent: Avoid solvents or bases that can act as hydride donors, such as certain alcohols or amines.[8] Switch to aprotic solvents like dioxane or toluene with bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize this side reaction.[7]
-
Q2: A significant portion of my boronic acid is being converted back to the corresponding arene. How can I stop this?
A2: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][7] It is one of the most frequent causes of low yields in Suzuki couplings.[7]
-
Solutions:
-
Use Boronic Esters: Derivatives like pinacol (BPin) or MIDA boronates are more stable and less prone to protodeboronation.[6][7]
-
Anhydrous Conditions: Since water is the proton source, switching to anhydrous conditions with a base like KF can significantly reduce the side reaction.[2][7]
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or KF.[2]
-
Sonogashira Coupling
Q1: My main byproduct is from the homocoupling of my terminal alkyne (Glaser coupling). How do I suppress this?
A1: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][9]
-
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere to minimize oxygen, which promotes the dimerization.[1][9]
-
Copper-Free Conditions: Numerous copper-free protocols have been developed specifically to avoid this issue.[1] These often require a different choice of ligand or base.
-
Use a Reducing Atmosphere: Some protocols report that using a dilute hydrogen atmosphere can reduce the amount of homocoupling to as low as 2%.[9]
-
Q2: The reaction is sluggish and does not go to completion. What parameters should I optimize?
A2: For a successful Sonogashira coupling, the interplay between the base, solvent, and catalysts is key.[10][11]
-
Solutions:
-
Base Selection: An amine base (e.g., triethylamine, diisopropylamine) is typically used.[10] Ensure enough equivalents are added (often in excess). In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ in solvents like toluene may be effective.[12]
-
Solvent Choice: Polar aprotic solvents like DMF can sometimes slow the reaction by competing with other ligands for coordination to the palladium center.[4] A solvent screen including THF, dioxane, and toluene may be beneficial.[4][10]
-
Co-catalyst: Ensure the copper(I) iodide (CuI) is fresh and active. It is essential for activating the alkyne for transmetalation.[1]
-
Heck Coupling
Q1: My reaction with an alkene (e.g., ethyl acrylate) is slow, even with an activated aryl iodide like this compound. What should I change?
A1: While electron-deficient aryl iodides are generally excellent substrates for the Heck reaction, other factors can limit the reaction rate.[13]
-
Solutions:
-
Ligand Choice: The choice of phosphine ligand is critical. For reactions with electron-deficient olefins (like acrylates), electron-rich monodentate phosphines are often preferred.[14] For electron-rich olefins, electron-deficient bidentate phosphines may be better.[14]
-
Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. Organic bases like triethylamine are common, but inorganic bases like K₂CO₃ or Ag₂CO₃ may also be effective.
-
Temperature: Heck reactions often require elevated temperatures (80-150 °C) to proceed efficiently.[15][16]
-
Summary of Reaction Conditions & Troubleshooting
The following tables provide starting points for reaction conditions and a quick reference for troubleshooting.
Table 1: Recommended Starting Conditions for Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Coupling |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | (If using Pd(OAc)₂/Pd₂dba₃) SPhos, XPhos (4-10 mol%) | CuI (co-catalyst, 1-5 mol%) | P(o-tol)₃ or PPh₃ (4-10 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Et₃N or i-Pr₂NH (2-5 equiv.) | Et₃N or K₂CO₃ (1.5-2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | THF or DMF | DMF, Toluene, or Acetonitrile |
| Temperature | 80 - 110 °C | Room Temp. - 70 °C | 80 - 120 °C |
Table 2: Quick Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | Inactive catalyst; Oxygen contamination; Impure reagents. | Use fresh catalyst; Ensure rigorous degassing and inert atmosphere; Purify starting materials. |
| Low Yield / Stalled | Insufficient temperature/time; Low catalyst loading; Wrong solvent/base/ligand combination. | Increase temperature and/or time; Increase catalyst loading (e.g., to 5 mol%); Screen different conditions. |
| Dehalogenation (Suzuki) | Hydride donation from solvent/base. | Use aprotic solvent (Toluene, Dioxane); Use non-hydride donating base (K₃PO₄, K₂CO₃). |
| Protodeboronation (Suzuki) | Hydrolysis of boronic acid by water/base. | Use boronic esters (BPin, MIDA); Run under anhydrous conditions; Use a milder base (KF). |
| Alkyne Homocoupling (Sonogashira) | Oxygen presence with Cu(I) catalyst. | Ensure strict anaerobic conditions; Switch to a copper-free protocol. |
| Multiple Side Products | Reaction too hot; Incorrect stoichiometry; Catalyst decomposition. | Lower reaction temperature; Re-verify stoichiometry; Use a more stable ligand/catalyst system. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1 - 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) and any additional ligand if required.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
-
Addition of Reagents:
-
Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
General Protocol for a Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure and may require optimization.[10]
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and copper(I) iodide (0.025 equiv.) under a stream of inert gas.[10]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[10]
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe.
-
Sequentially add the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe while stirring.[10]
-
-
Reaction:
-
Workup:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Visualizations
Caption: A decision tree for troubleshooting failed coupling reactions.
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Key side reaction pathways in Suzuki and Sonogashira couplings.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. benchchem.com [benchchem.com]
improving the solubility of Dimethyl 5-iodoisophthalate for reactions
Technical Support Center: Dimethyl 5-iodoisophthalate
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (CAS No. 51839-15-7) is an aromatic compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] It is a solid at room temperature and possesses physical and chemical properties that can present solubility challenges during experimental work.
Q2: I'm having trouble dissolving this compound. What are some recommended solvents?
Based on available data, this compound has limited solubility. It is described as slightly soluble in chloroform and slightly soluble in methanol with heating.[2][3] For reactions, particularly cross-coupling reactions like Suzuki or Sonogashira, polar aprotic solvents are often the first choice. These include N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and 1,4-dioxane.[4][5][6]
Q3: Why is my this compound crashing out of solution during my reaction?
Precipitation of the starting material during a reaction is a common issue when its solubility is limited in the chosen solvent system. This can be caused by several factors:
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Temperature changes: If the reaction is cooled or runs at a lower temperature than what was required to initially dissolve the compound.
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Change in solvent polarity: The addition of other reagents or the formation of byproducts can alter the overall polarity of the reaction mixture, reducing the solubility of the starting material.
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Reaction consumption: As the soluble reactant is consumed, the equilibrium may shift, causing the less soluble fraction to precipitate.
Q4: How can I improve the solubility of this compound for my reaction without changing the primary solvent?
If changing the primary solvent is not desirable, several techniques can be employed:
-
Increase the temperature: Gently heating the reaction mixture can significantly increase the solubility of many organic solids.
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Use a co-solvent: Adding a small amount of a stronger, miscible solvent in which the compound is more soluble can enhance its overall concentration in the reaction mixture.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and promote dissolution through cavitation.
Q5: What safety precautions should I take when handling this compound?
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated area or a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield Attributed to Poor Solubility
Symptoms:
-
The reaction appears sluggish or stalls before completion.
-
A significant amount of unreacted this compound is recovered after workup.
-
Inconsistent results between batches.
Troubleshooting Steps:
-
Confirm Solubility Limit: Before running the reaction, perform a simple solubility test with your chosen solvent at the intended reaction temperature to ensure your desired concentration is achievable.
-
Solvent System Optimization: Refer to the Solvent Selection Guide below. Polar aprotic solvents like DMF, DMAc, or NMP are often effective for cross-coupling reactions involving aryl iodides.[4][5][6]
-
Temperature Adjustment: Increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to see if the rate improves. Be mindful of the thermal stability of your other reagents.
-
Co-Solvent Addition: Introduce a small percentage (e.g., 5-10% v/v) of a co-solvent like DMF or NMP if you are using a less polar solvent like THF or toluene.
-
Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the reactants across the phase boundary, mitigating the need for high solubility in a single solvent.
Issue 2: Compound Precipitates Upon Addition of Other Reagents
Symptoms:
-
A clear solution of this compound becomes cloudy or forms a precipitate after another reagent is added.
Troubleshooting Steps:
-
Order of Addition: The order in which reagents are added can be critical. Try dissolving the this compound completely before adding other components. Alternatively, try adding the solid this compound in portions to a solution containing the other reagents.
-
Slower Reagent Addition: Add the problematic reagent dropwise or via a syringe pump. This slow addition can maintain a homogeneous solution by preventing localized areas of high concentration that might induce precipitation.
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Increased Solvent Volume: While not always ideal, increasing the total solvent volume will lower the concentration of all species and can help keep everything in solution. The impact on reaction kinetics should be considered.
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51839-15-7 | [1] |
| Molecular Formula | C₁₀H₉IO₄ | [2] |
| Molecular Weight | 320.08 g/mol | [2] |
| Appearance | White to light yellow/pale beige solid/powder | [1] |
| Melting Point | 105 °C | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [2][3] |
Table 2: Recommended Solvents for Common Reactions
| Reaction Type | Primary Solvents | Co-Solvents / Additives | Notes |
| Suzuki-Miyaura Coupling | Dioxane, THF, Toluene, DMF | Water, Ethanol | A small amount of water is often necessary for the catalytic cycle.[4][8] |
| Sonogashira Coupling | DMF, THF, Toluene, NMP | Amines (e.g., triethylamine, diethylamine) | The amine base often acts as a co-solvent.[5][6] |
| Heck Coupling | DMF, NMP, DMAc | - | Polar aprotic solvents are generally preferred. |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | - | Anhydrous conditions are typically required. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with a Co-Solvent
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Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound and any other solid reagents.
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Primary Solvent: Add the primary reaction solvent (e.g., Toluene, Dioxane) to about 80-90% of the final desired volume.
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Stirring: Begin vigorous stirring. If the solid does not fully dissolve at room temperature, gently warm the mixture to the intended reaction temperature.
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Co-Solvent Addition: If the solid remains undissolved, add a high-boiling point, polar aprotic co-solvent (e.g., DMF, NMP) dropwise via a syringe.
-
Observation: Continue adding the co-solvent slowly until the solution becomes clear and homogeneous. Do not exceed 10-15% (v/v) of the total solvent volume to avoid significantly altering the reaction conditions.
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Proceed: Once the starting material is fully dissolved, proceed with the addition of any liquid reagents to begin the reaction.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Decision tree for initial solvent selection.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 51839-15-7 [m.chemicalbook.com]
- 3. This compound | 51839-15-7 [amp.chemicalbook.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
removal of residual starting material from Dimethyl 5-iodoisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of residual starting material and other impurities from Dimethyl 5-iodoisophthalate. It is intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of the product and potential impurities is crucial for developing an effective purification strategy. The primary starting material for the synthesis of this compound is Dimethyl 5-aminoisophthalate.
| Property | This compound (Product) | Dimethyl 5-aminoisophthalate (Starting Material) |
| Molecular Weight | 320.08 g/mol [1] | 209.20 g/mol [2] |
| Melting Point | 103-105 °C[3] | 178-181 °C[2] |
| Appearance | Pale yellow solid[3] | White to light yellow to light orange powder/crystal[4] |
| Solubility | Slightly soluble in chloroform and methanol (solubility increases with heat) | Soluble in chloroform; generally soluble in ethyl acetate and dichloromethane; insoluble in water and methanol.[5] |
| Polarity | Less polar than the starting material | More polar than the product due to the amino group |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is effective for separating this compound from the more polar starting material, Dimethyl 5-aminoisophthalate, and other polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
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n-Hexane
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Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product on a TLC plate.
-
Develop the TLC plate using an eluent system of n-hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is recommended.
-
Visualize the plate under a UV lamp. This compound, being less polar, will have a higher Rf value (travel further up the plate) than the more polar Dimethyl 5-aminoisophthalate.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane and pack the column.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding more ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product. A synthesis protocol reported a 55% yield after column chromatography and recrystallization.[3]
-
Protocol 2: Recrystallization from Methanol
Recrystallization is a highly effective method for purifying crystalline solids. This protocol is suitable when the amount of impurity is not excessively high.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture to boiling while stirring.
-
Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of methanol.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Column Chromatography: Product and starting material are not separating well on the column. | The eluent system may not have the optimal polarity. | Adjust the eluent polarity. A lower polarity (higher hexane content) will increase the separation between the less polar product and the more polar starting material. |
| Column Chromatography: The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. |
| Column Chromatography: The compound appears as a streak on the TLC plate. | The sample is overloaded on the TLC plate, or the compound is interacting strongly with the silica gel. | Spot a more dilute sample on the TLC plate. If streaking persists on the column, consider adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to suppress interactions with acidic silica. |
| Recrystallization: No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Evaporate some of the solvent to increase the concentration of the product. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| Recrystallization: The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or there are significant impurities present. | Add more of the recrystallization solvent to ensure the product remains dissolved at the boiling point. If oiling out persists, it may indicate a high level of impurities, and purification by column chromatography should be performed first. |
| General: The purified product has a low melting point or a broad melting range. | The product is still impure. | Repeat the purification step (recrystallization or column chromatography). Ensure the product is completely dry before measuring the melting point. |
Frequently Asked Questions (FAQs)
Q1: How can I quickly check if my crude product contains the starting material, Dimethyl 5-aminoisophthalate?
A1: A quick and effective way is to use Thin Layer Chromatography (TLC). In a typical normal-phase silica gel TLC with a hexane/ethyl acetate eluent system, the starting material, Dimethyl 5-aminoisophthalate, will be more polar and thus have a lower Rf value (will not travel as far up the plate) compared to the product, this compound.
Q2: I performed the synthesis, and after workup, my product is an oil, not a solid. What should I do?
A2: An oily product often indicates the presence of residual solvents or significant impurities that are depressing the melting point. First, ensure all extraction solvents have been thoroughly removed under high vacuum. If the product remains an oil, purification by flash column chromatography is the recommended next step to remove impurities.
Q3: Can I use a different solvent for recrystallization?
A3: Yes, but the ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol is a commonly used and effective solvent. You may need to perform small-scale solubility tests to identify other suitable solvents.
Q4: My yield after purification is very low. What are the common causes?
A4: Low yields can result from several factors:
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Incomplete reaction: Ensure the initial synthesis has gone to completion.
-
Loss during extraction: Perform multiple extractions of the aqueous layer to ensure all the product is recovered.
-
Loss during chromatography: Using too polar of an eluent too quickly can cause the product to co-elute with impurities. Careful fraction collection guided by TLC is crucial.
-
Loss during recrystallization: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Using an excessive amount of cold solvent to wash the crystals can also dissolve some of the product.
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow decision tree.
Logical Relationship for Troubleshooting Recrystallization
Caption: Troubleshooting logic for recrystallization.
References
conditions to avoid when working with Dimethyl 5-iodoisophthalate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dimethyl 5-iodoisophthalate. It includes frequently asked questions and troubleshooting guides to ensure safe and effective handling in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, eye protection (such as chemical safety goggles), and a face shield if necessary.[1][3]
Q3: What are the proper storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and dark place.[4] The container should be kept tightly sealed in a well-ventilated area.[3]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored or handled with strong oxidizing agents.[3][5] Contact with these substances could lead to hazardous reactions.
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] For eye contact, rinse cautiously with water for several minutes. If eye irritation persists, it is important to get medical advice or attention.[1]
Summary of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉IO₄ |
| Molecular Weight | 320.08 g/mol [2] |
| Appearance | White to light yellow powder or crystal[1][6] |
| Melting Point | 102.0 to 106.0 °C[1] |
| Boiling Point | 160 °C at 1 mm Hg[4] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating)[4] |
Troubleshooting Guide
Q1: My this compound has changed color from white to a yellowish tint. Is it still usable?
A1: A slight change in color to light yellow is within the acceptable appearance specifications for this compound.[1][6] However, a significant color change could indicate degradation or contamination. It is recommended to verify the purity of the material using an appropriate analytical method, such as GC, if you have concerns about its integrity for a sensitive reaction.
Q2: I am observing poor solubility of the compound in my reaction solvent. What can I do?
A2: this compound has limited solubility in some common organic solvents.[4] If you are experiencing solubility issues, consider the following:
-
Gently heating the mixture may improve solubility, as it is slightly more soluble in methanol with heating.[4]
-
Ensure your solvent is anhydrous, as moisture can affect the compound's properties.
-
Consider using a different solvent system. Small-scale solubility tests can help identify a more suitable solvent for your specific reaction conditions.
Q3: My reaction is not proceeding as expected. Could the quality of the this compound be the issue?
A3: While a number of factors can affect a chemical reaction, the quality of the starting material is crucial.
-
Purity: Ensure the purity of your this compound meets the requirements of your experiment. The typical purity is >98.0% (GC).[1][6]
-
Storage: Improper storage can lead to degradation. Confirm that the compound has been stored in a cool, dry, dark, and well-sealed container.[3][4]
-
Incompatible Reagents: Double-check that no incompatible materials, such as strong oxidizing agents, are present in your reaction mixture.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound | 51839-15-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 51839-15-7 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 51839-15-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
optimizing reaction times for Dimethyl 5-iodoisophthalate modifications
Welcome to the technical support center for Dimethyl 5-iodoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the chemical modification of this versatile building block. This compound is a key intermediate in organic synthesis, valued for its ability to undergo a variety of cross-coupling reactions.[1] The aryl-iodide bond is the most reactive among aryl halides for common transformations like palladium-catalyzed cross-coupling reactions.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failures are common issues in cross-coupling reactions and can stem from several factors.[2][3] Key areas to investigate include:
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Catalyst Inactivation: The Palladium(0) catalyst is sensitive to oxygen.[4] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4][5]
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Reagent Purity: Impurities in your starting materials, including the this compound, coupling partner, or solvent, can poison the catalyst.[4]
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Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly specific to the reaction type (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][4]
-
Poor Substrate Reactivity: While aryl iodides are highly reactive, steric hindrance or electronic effects from the coupling partner can slow the reaction.[2]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of side products is a common challenge.[2] Depending on the specific reaction, you may be observing:
-
Homocoupling: In Sonogashira reactions, the terminal alkyne can couple with itself (Glaser coupling), especially with an excess of the copper co-catalyst.[6] In Suzuki reactions, the boronic acid can homocouple.
-
Protodeiodination/Dehalogenation: The iodine atom on the isophthalate ring is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.[7]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be cleaved by residual water or base before it couples with the aryl iodide.[4] Using boronic esters can sometimes mitigate this issue.[4]
-
Starting Material: Unreacted this compound or the coupling partner will also be visible.
Q3: How do I choose the correct base for my reaction?
A3: The base plays a crucial role and its selection depends on the specific coupling reaction and the sensitivity of your substrates' functional groups.[4][8]
-
Suzuki-Miyaura: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[4] The presence of water can be important for the activity of these bases.[4]
-
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It often serves as both the base and part of the solvent system.[5][9]
-
Buchwald-Hartwig Amination: A wide range of bases can be used. Strong bases like sodium tert-butoxide (NaOtBu) are very effective but are incompatible with sensitive functional groups.[7] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures.[8]
Q4: Can I use the same ligand for Suzuki, Sonogashira, and Buchwald-Hartwig reactions?
A4: While there is some overlap, it is generally not recommended. Ligand selection is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10] Different reactions have different requirements. For example, the bulky, electron-rich biaryl phosphine ligands that are highly effective for Buchwald-Hartwig aminations may not be optimal for Sonogashira couplings.[5][11] It is always best to consult literature for ligands proven to be effective for the specific transformation you are attempting.
Troubleshooting Guides & Data Tables
Suzuki-Miyaura Coupling
This reaction forms a C-C bond between this compound and an organoboron compound. It is one of the most widely used cross-coupling reactions.[12]
Troubleshooting Q&A:
-
Q: My reaction is slow or incomplete. How can I increase the reaction rate?
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Q: I am getting a low yield and see a significant amount of what appears to be phenol derived from my boronic acid. What is happening?
-
A: You are likely observing protodeboronation, a major side reaction where the C-B bond is cleaved.[4] Ensure your base is not overly strong and that your reaction is rigorously deoxygenated, as oxidation of the boronic acid can also occur. Using a boronic acid pinacol ester instead of the free acid can increase stability.[4]
-
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | - | SPhos or XPhos (2-4 mol%) |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Dioxane or 2-MeTHF |
| Temperature | 80 - 100 °C | 100 - 110 °C |
| Reaction Time | 4 - 24 hours | 12 - 36 hours |
Sonogashira Coupling
This reaction forms a C-C bond between this compound and a terminal alkyne, providing access to aryl alkynes.[9]
Troubleshooting Q&A:
-
Q: My reaction mixture is turning black and I'm getting a poor yield.
-
A: The formation of palladium black indicates catalyst decomposition. This is almost always due to the presence of oxygen.[5] Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon) is thorough for all solvents and reagents. Using fresh, high-purity reagents is also critical.[6]
-
-
Q: My main side product is a dimer of my starting alkyne. How do I prevent this?
-
A: This is Glaser-Hay homocoupling, a common side reaction catalyzed by the copper(I) co-catalyst.[6] Reduce the amount of CuI (typically 1-5 mol% is sufficient). Ensure the alkyne is added slowly to the reaction mixture to maintain a low concentration. Running the reaction under strictly anaerobic conditions also helps suppress this pathway.[5]
-
Table 2: Typical Sonogashira Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(PPh₃)₄ (2-5 mol%) |
| Co-catalyst | CuI (2-5 mol%) | None |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) or Cs₂CO₃ |
| Solvent | THF or DMF | Toluene or Acetonitrile |
| Temperature | Room Temp to 60 °C | 50 - 80 °C |
| Reaction Time | 2 - 12 hours | 6 - 24 hours |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and an amine.[8]
Troubleshooting Q&A:
-
Q: The reaction is not proceeding, even with a standard catalyst system.
-
A: Aryl iodides can sometimes be challenging substrates due to potential catalyst inhibition by the generated iodide anion.[11] The choice of ligand is paramount. Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). Also, ensure your base is strong enough and soluble in the reaction medium. Sodium or potassium tert-butoxide are common choices.[7]
-
-
Q: My starting amine is complex and has base-sensitive functional groups. How can I perform the coupling?
-
A: Use a weaker base such as Cs₂CO₃ or K₃PO₄.[8] While these conditions may require higher catalyst loading or higher temperatures (e.g., 80-100 °C), they offer much greater functional group tolerance.[8][11] Screening a variety of palladium pre-catalysts can also identify a milder, more effective system.[8]
-
Table 3: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 (Strong Base) | Condition 2 (Weak Base) |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (2-5 mol%) |
| Ligand | XPhos or RuPhos (2-4 mol%) | - |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene or Dioxane | Toluene or 2-MeTHF |
| Temperature | 80 - 110 °C | 90 - 120 °C |
| Reaction Time | 2 - 18 hours | 12 - 36 hours |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 3 mol%).[5]
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous solvent (e.g., THF) and degassed base (e.g., Et₃N) via syringe.[5]
-
Stir the mixture for 5 minutes, then add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv.).
-
Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and carefully quench with water.
-
Extract the product, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in organic synthesis reactions.
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A guide for selecting initial reaction conditions based on the desired transformation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fiveable.me [fiveable.me]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
Technical Support Center: Characterization of Impurities in Dimethyl 5-iodoisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 5-iodoisophthalate. The information is designed to help you identify, quantify, and troubleshoot impurities that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of when working with this compound?
Potential impurities in this compound can originate from the synthesis process, degradation, or storage. Based on the common synthetic route involving a Sandmeyer reaction of dimethyl 5-aminoisophthalate, you should consider the following:
-
Starting Material-Related Impurities:
-
Dimethyl 5-aminoisophthalate: The unreacted starting material.
-
5-Iodoisophthalic acid: The diacid form, resulting from hydrolysis of the ester groups.
-
Monomethyl 5-iodoisophthalate: A partial hydrolysis product.[1]
-
-
Synthesis-Related Byproducts:
-
Degradation Products:
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for routine purity analysis and quantification of known and unknown impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present in impurities.
Q3: My HPLC chromatogram shows significant peak tailing for the main peak and impurities. What could be the cause and how can I fix it?
Peak tailing for aromatic compounds like this compound and its impurities is often due to secondary interactions with the stationary phase.[11] Here are common causes and solutions:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the analyte.
-
Solution: Use a mobile phase with a lower pH (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of silanols. Alternatively, use a base-deactivated column or an end-capped column.[12]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[11]
-
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and properly fitted.[11]
-
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue: Poor resolution between this compound and an impurity.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. |
| Incorrect column chemistry | Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
| Inadequate mobile phase pH | Adjust the pH of the mobile phase to alter the ionization state of acidic or basic impurities, which can significantly change their retention. |
| Isocratic elution is insufficient | Implement a gradient elution to improve the separation of complex mixtures. |
Issue: No peaks or very small peaks are observed.
| Possible Cause | Troubleshooting Step |
| Detector issue | Ensure the detector lamp is on and that the wavelength is appropriate for your analytes. |
| No sample injection | Check the autosampler for proper functioning and ensure the vial contains sufficient sample. |
| Flow path blockage | Check for leaks or blockages in the system. |
| Sample degradation | Ensure the sample is fresh and has been stored correctly. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Molecular Weight ( g/mol ) | Recommended Analytical Technique |
| Dimethyl 5-aminoisophthalate | Starting Material | 209.19 | HPLC, LC-MS |
| 5-Iodoisophthalic acid | Hydrolysis | 292.02 | HPLC, LC-MS |
| Monomethyl 5-iodoisophthalate | Hydrolysis | 306.05 | HPLC, LC-MS |
| Dimethyl 5-hydroxyisophthalate | Synthesis Byproduct | 210.18 | HPLC, LC-MS |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
LC Conditions: Use the same HPLC method as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive and negative ion modes should be screened for optimal sensitivity.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Extract ion chromatograms for the expected molecular weights of potential impurities and analyze the mass spectra of any unknown peaks.
Mandatory Visualization
Caption: Potential impurity formation pathway for this compound.
Caption: A logical workflow for the identification and remediation of unknown impurities.
References
- 1. HKU Scholars Hub: Biochemical pathway and degradation of phthalate ester isomers by bacteria [hub.hku.hk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lbms03.cityu.edu.hk [lbms03.cityu.edu.hk]
- 6. atamankimya.com [atamankimya.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. veeprho.com [veeprho.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
storage and stability of Dimethyl 5-iodoisophthalate over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and troubleshooting of Dimethyl 5-iodoisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent moisture ingress. While room temperature is generally acceptable, some suppliers recommend storage at temperatures below 15°C for long-term preservation.[2]
Q2: What is the typical appearance of this compound?
This compound is a solid that typically appears as a white to light yellow or pale beige powder or crystalline solid.[1][2][3][4]
Q3: What solvents can be used to dissolve this compound?
It is slightly soluble in chloroform and methanol (with heating).[1]
Q4: What are the known incompatibilities of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: The compound has changed color (e.g., darkened to yellow or brown).
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Possible Cause 1: Exposure to Light. Aromatic iodine compounds can be light-sensitive and may decompose upon prolonged exposure to light, leading to discoloration.
-
Troubleshooting Steps:
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Visual Inspection: Compare the appearance of the suspect material to a fresh, unopened sample if available.
-
Purity Check: Assess the purity of the material using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Preventative Action: Always store the compound in an amber or opaque container and in a dark location, such as a cabinet or drawer.
-
Issue 2: The compound does not fully dissolve in the expected solvent or shows unexpected insolubility.
-
Possible Cause 1: Degradation. The compound may have degraded into less soluble impurities. Hydrolysis of the ester groups would form 5-iodoisophthalic acid, which has different solubility characteristics.
-
Possible Cause 2: Incorrect Solvent or Concentration. The solvent may not be appropriate, or the concentration may be too high.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solvent and concentration from your experimental protocol or literature sources.
-
Gentle Heating: For solvents like methanol, gentle heating can aid dissolution.[1]
-
Purity Analysis: Analyze the material for the presence of insoluble impurities using techniques like HPLC or NMR.
-
Issue 3: Experimental results are inconsistent or unexpected.
-
Possible Cause 1: Compound Degradation. The purity of the this compound may have compromised, leading to lower yields, unexpected side products, or altered biological activity in your experiments.
-
Troubleshooting Steps:
-
Purity and Identity Confirmation: Before use, it is crucial to confirm the purity and identity of the compound, especially if it has been in storage for an extended period. This can be done using the analytical methods mentioned below.
-
Forced Degradation Study: To understand the stability of the compound under your experimental conditions, you can perform a forced degradation study (see Experimental Protocols section).
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room temperature, cool place (<15°C recommended by some) | [1][2] |
| Light | Keep in a dark place. | [1] |
| Atmosphere | Sealed in a dry environment. | [1] |
| Appearance | White to light yellow/pale beige powder or crystal. | [1][2][3][4] |
Experimental Protocols
The following are generalized protocols that can be adapted to assess the stability of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for good peak separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a known concentration in the same solvent as the standard.
-
HPLC Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Use a suitable column (e.g., C18).
-
Set the detector to an appropriate wavelength to detect the compound and any potential impurities.
-
Analyze the chromatograms to determine the peak area of the main compound and any impurities.
-
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and pathways.
-
Acid and Base Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Treat separate aliquots with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).
-
Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
At various time points, take samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature for a set time (e.g., 12 hours).
-
Analyze samples by HPLC at different time intervals.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
At different time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a sample of the compound (both in solid state and in solution) to a controlled light source (e.g., a photostability chamber).
-
Keep a control sample in the dark under the same conditions.
-
After a defined period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Workflow for assessing the stability of a chemical compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl 5-Iodoisophthalate and Other Haloisophthalates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science, the strategic selection of starting materials is paramount to achieving efficient and high-yielding reactions. Dimethyl 5-haloisophthalates are versatile building blocks, and the nature of the halogen substituent significantly influences their reactivity in common cross-coupling reactions. This guide provides an objective comparison of the reactivity of Dimethyl 5-iodoisophthalate with its fluoro, chloro, and bromo analogues, supported by established chemical principles and illustrative experimental data.
The Halogen Effect: A Reactivity Overview
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as in copper-catalyzed Ullmann couplings, is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The general trend for the oxidative addition of an aryl halide to a low-valent metal catalyst, often the rate-determining step, follows the order:
Ar-I > Ar-Br > Ar-Cl > Ar-F
This trend indicates that aryl iodides, such as this compound, are typically the most reactive substrates, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to their bromo, chloro, and fluoro counterparts.
Quantitative Comparison of Reactivity
Table 1: Suzuki-Miyaura Coupling of Dimethyl 5-Haloisophthalates with Phenylboronic Acid (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2-4 | >90 |
| Dimethyl 5-bromoisophthalate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8-12 | 80-90 |
| Dimethyl 5-chloroisophthalate | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 18-24 | 60-75 |
| Dimethyl 5-fluoroisophthalate | Ni(cod)₂/PCy₃ (10 mol%) | K₃PO₄ | Dioxane | 120 | >24 | <10 (typically unreactive under standard Pd catalysis) |
Table 2: Sonogashira Coupling of Dimethyl 5-Haloisophthalates with Phenylacetylene (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF | RT - 50 | 1-3 | >95 |
| Dimethyl 5-bromoisophthalate | Pd(PPh₃)₄/CuI (5/10 mol%) | Dipea | DMF | 80-100 | 6-10 | 75-85 |
| Dimethyl 5-chloroisophthalate | Pd(PCy₃)₂/CuI (5/10 mol%) | Cs₂CO₃ | Dioxane | 120 | 16-24 | 40-60 |
| Dimethyl 5-fluoroisophthalate | - | - | - | - | - | Generally unreactive |
Table 3: Buchwald-Hartwig Amination of Dimethyl 5-Haloisophthalates with Morpholine (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃/Xantphos (2/4 mol%) | NaOtBu | Toluene | 80 | 2-5 | >90 |
| Dimethyl 5-bromoisophthalate | Pd(OAc)₂/BINAP (2/3 mol%) | Cs₂CO₃ | Dioxane | 100 | 8-16 | 80-90 |
| Dimethyl 5-chloroisophthalate | Pd₂(dba)₃/BrettPhos (2/4 mol%) | K₃PO₄ | t-BuOH | 110 | >24 | 50-70 |
| Dimethyl 5-fluoroisophthalate | - | - | - | - | - | Generally unreactive |
Table 4: Ullmann Condensation of Dimethyl 5-Haloisophthalates with Phenol (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | CuI (20 mol%)/L-proline | K₂CO₃ | DMSO | 110 | 6-12 | 70-85 |
| Dimethyl 5-bromoisophthalate | CuI (20 mol%)/DMEDA | Cs₂CO₃ | Dioxane | 130 | 12-24 | 60-75 |
| Dimethyl 5-chloroisophthalate | CuI (stoichiometric) | K₂CO₃ | Pyridine | 150-180 | >24 | <40 |
| Dimethyl 5-fluoroisophthalate | - | - | - | - | - | Generally unreactive |
Note: The data in these tables are illustrative and compiled from typical conditions for analogous aryl halides. Actual yields and optimal conditions will vary depending on the specific substrates, catalyst, ligands, and other reaction parameters.
Experimental Protocols
Detailed experimental methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are general protocols that can be adapted for the specific Dimethyl 5-haloisophthalate substrate.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Dimethyl 5-haloisophthalate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the Dimethyl 5-haloisophthalate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
-
Dimethyl 5-haloisophthalate (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the Dimethyl 5-haloisophthalate, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Dimethyl 5-haloisophthalate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the solvent, followed by the Dimethyl 5-haloisophthalate and the amine.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by LC-MS or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
Ullmann Condensation Protocol
Materials:
-
Dimethyl 5-haloisophthalate (1.0 mmol)
-
Nucleophile (e.g., Phenol, 1.2 mmol)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO or Dioxane, 5 mL)
Procedure:
-
To a reaction vessel, add CuI, the ligand, the base, the Dimethyl 5-haloisophthalate, and the nucleophile.
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction to a high temperature (e.g., 110-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reactivity Factors and Workflow
To better understand the relationships governing the reactivity of these compounds and the general experimental approach, the following diagrams are provided.
Caption: Relationship between C-X bond energy and reactivity.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice of the halogen atom on the isophthalate ring is a critical parameter that dictates the feasibility and efficiency of cross-coupling reactions. This compound stands out as the most reactive substrate, readily undergoing a variety of C-C and C-N bond-forming reactions under relatively mild conditions. As we move from iodine to bromine and chlorine, the reactivity decreases, necessitating more forcing conditions, more sophisticated catalyst systems, and often resulting in lower yields. Dimethyl 5-fluoroisophthalate is generally unreactive in standard palladium-catalyzed cross-coupling reactions and requires specialized methods for activation. This comparative guide provides a foundational understanding for researchers to select the appropriate starting material and reaction conditions to achieve their synthetic goals in an efficient and predictable manner.
A Comparative Guide to Alternative Linkers for MOF Synthesis: Beyond Dimethyl 5-Iodoisophthalate
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), dictating the final properties and performance of these versatile materials. While dimethyl 5-iodoisophthalate has been a valuable building block, a range of alternative linkers offers a spectrum of functionalities that can be tailored for specific applications, from gas storage and separation to catalysis and drug delivery.
This guide provides a comprehensive comparison of alternative linkers to this compound, focusing on their impact on key performance indicators such as surface area, porosity, and thermal stability. Detailed experimental protocols and a summary of quantitative data are presented to assist researchers in selecting the optimal linker for their synthetic targets.
The Benchmark: 5-Iodoisophthalate-Based MOFs
This compound serves as a useful reference point due to the presence of the iodine atom, which can be a site for post-synthetic modification or influence the electronic properties of the resulting MOF. A representative synthesis of a lanthanide-based MOF using 5-iodoisophthalic acid (the hydrolyzed form of the dimethyl ester) provides a baseline for comparison.
Experimental Protocol: Synthesis of a Lanthanide-Iodoisophthalate MOF
A typical solvothermal synthesis involves the reaction of a lanthanide salt with 5-iodoisophthalic acid in a high-boiling solvent like N,N-dimethylformamide (DMF).
Procedure:
-
Dissolve the lanthanide chloride hexahydrate (e.g., GdCl₃·6H₂O) and 5-iodoisophthalic acid in DMF.[1]
-
Seal the reaction mixture in a Teflon-lined autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).[1]
-
Allow the autoclave to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with fresh DMF, and dried.
Alternative Linkers: Expanding the Functional Landscape
A variety of functionalized isophthalic acid derivatives have been successfully employed in MOF synthesis, each imparting unique characteristics to the final framework. The following sections detail the synthesis and performance of MOFs based on linkers with amino, methyl, and alkoxy functionalities.
Amino-Functionalized Isophthalate Linkers
The introduction of an amino group (-NH₂) onto the isophthalate backbone can significantly alter the properties of the resulting MOF. The amine functionality can act as a basic site, a hydrogen bond donor/acceptor, or a point of attachment for post-synthetic modifications.
Table 1: Performance Data of MOFs with Amino-Functionalized Linkers
| Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Yield (%) |
| 5-Aminoisophthalic acid | Cu(II) | Not Reported | Not Reported | Not Reported | ~82 |
Experimental Protocol: Synthesis of a Cu-Aminoisophthalate MOF (UCY-16)
Procedure:
-
Dissolve 5-aminoisophthalic acid in a mixture of DMF and water.
-
Add solid Cu(NO₃)₂·2.5H₂O to the solution and sonicate until all reactants are dissolved.
-
Seal the vial and heat it in an oven at 100 °C for 4-6 hours.
-
After cooling, the green plate-like crystals are isolated by filtration, washed with DMF, and dried in air.
Methyl-Functionalized Isophthalate Linkers
The incorporation of a methyl group (-CH₃) provides a simple way to introduce hydrophobicity and sterically influence the framework assembly.
Table 2: Performance Data of MOFs with Methyl-Functionalized Linkers
| Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Yield (%) |
| 5-Methylisophthalic acid | Zn(II) | Not Reported | Not Reported | Not Reported | 80-82 |
Experimental Protocol: Synthesis of a Zn-Methylisophthalate MOF
Procedure:
-
Suspend 5-methylisophthalic acid and zinc acetate dihydrate in a mixture of methanol and water in a Teflon-lined steel autoclave.
-
Heat the autoclave to 110 °C for three days.
-
After cooling to room temperature, pale yellow crystals are obtained.
Alkoxy-Functionalized Isophthalate Linkers
Alkoxy groups (-OR) of varying chain lengths can be used to systematically tune the hydrophobicity and pore environment of MOFs.
Experimental Protocol: Synthesis of 5-Methoxyisophthalic Acid
The linker itself is synthesized in a two-step process starting from 5-hydroxyisophthalic acid.
Procedure:
-
Heat a mixture of 5-hydroxyisophthalic acid, K₂CO₃, and dimethyl sulphate in acetone under reflux.
-
Pour the cooled mixture into water to precipitate dimethyl 5-methoxyisophthalate, which is then recrystallized.
-
Hydrolyze the dimethyl 5-methoxyisophthalate using aqueous potassium hydroxide in methanol under reflux to yield 5-methoxyisophthalic acid.
Unfortunately, specific performance data for MOFs synthesized from alkoxy-functionalized isophthalates was not available for direct comparison.
Logical Pathway for Linker Selection
The choice of an alternative linker to this compound depends on the desired properties of the final MOF. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting an alternative linker based on desired MOF properties.
Conclusion
While this compound provides a useful starting point, a diverse array of functionalized isophthalate linkers offers exciting possibilities for the rational design of MOFs with tailored properties. The choice of an amino, methyl, or alkoxy-functionalized linker can significantly impact the resulting framework's characteristics. Although a direct quantitative comparison of performance metrics across all linkers is challenging due to variations in synthesis conditions and reporting standards, this guide provides a foundational understanding of the available alternatives and the experimental approaches to their implementation. Further research focusing on the systematic comparison of isoreticular MOFs constructed from these linkers will be invaluable for advancing the field of MOF design and application.
References
A Comparative Guide to Analytical Techniques for the Characterization of Dimethyl 5-iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of Dimethyl 5-iodoisophthalate, a key intermediate in various synthetic pathways. The following sections detail the principles, experimental protocols, and data interpretation for several core analytical methods, offering a comparative overview to aid in selecting the most appropriate techniques for routine analysis and in-depth characterization.
Workflow for Analytical Characterization
The characterization of a synthesized chemical entity like this compound typically follows a structured workflow. This process begins with spectroscopic methods to confirm the molecular structure, followed by chromatographic techniques to assess purity and identify any impurities. Finally, for an unambiguous determination of the three-dimensional structure, crystallographic methods can be employed.
Caption: A general workflow for the synthesis, purification, and analytical characterization of this compound.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and substitution pattern of the aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Data Summary:
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 8.62 ppm (t, J = 1.4 Hz, 1H) | Aromatic proton at C4 |
| 8.53 ppm (d, J = 1.4 Hz, 2H) | Aromatic protons at C2 and C6 | ||
| 3.94 ppm (s, 6H) | Methyl protons of the two ester groups | ||
| ¹³C NMR | Chemical Shift (δ) | 165.2 ppm (2C) | Carbonyl carbons of the ester groups |
| 142.9 ppm (2C) | Aromatic carbons C2 and C6 | ||
| 132.6 ppm (2C) | Aromatic carbons C1 and C3 | ||
| 130.2 ppm | Aromatic carbon C4 | ||
| 93.8 ppm | Aromatic carbon C5 (attached to iodine) | ||
| 53.1 ppm (2C) | Methyl carbons of the ester groups |
Data sourced from ChemicalBook.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through the analysis of its fragmentation patterns.
Experimental Protocol: For Electron Ionization Mass Spectrometry (EI-MS), the sample is introduced into the ion source where it is bombarded with high-energy electrons. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Data Summary:
| Technique | Parameter | Observed Value | Interpretation |
| EI-MS | Molecular Ion (M⁺) | m/z 320 | Confirms the molecular weight of the compound. |
| HRMS (EI) | Exact Mass | Calculated: 319.9546, Found: 319.9553 | Confirms the elemental composition of C₁₀H₉IO₄. |
Data sourced from ChemicalBook.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, this technique is particularly useful for confirming the presence of the ester functional groups and the aromatic ring.
Experimental Protocol: The IR spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Summary:
| Technique | Parameter | Expected Absorption (cm⁻¹) | Interpretation |
| FT-IR | C=O Stretch | ~1720 | Strong absorption characteristic of the ester carbonyl group. |
| C-O Stretch | ~1250 and ~1100 | Two strong absorptions for the ester C-O bonds. | |
| Aromatic C=C Stretch | ~1600-1450 | Multiple bands indicating the presence of the benzene ring. | |
| Aromatic C-H Stretch | >3000 | Weak to medium absorption. | |
| C-I Stretch | ~600-500 | Weak absorption, confirming the presence of iodine. |
Expected absorption ranges are based on typical values for aromatic esters.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for the separation and quantification of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for purity assessment and for detecting any volatile impurities in the sample of this compound.
Experimental Protocol: A common GC-MS setup would involve a capillary column (e.g., DB-5ms), with helium as the carrier gas. The sample, dissolved in a suitable solvent like dichloromethane or ethyl acetate, is injected into the heated inlet. The oven temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a mass spectrometer.
Data Summary:
| Technique | Parameter | Expected Value | Interpretation |
| GC-MS | Purity | >98.0% (as per supplier data) | Indicates the percentage of the main component in the sample. |
| Retention Time | Dependent on column and conditions | A characteristic time for the compound to elute from the GC column. | |
| Mass Spectrum | M⁺ at m/z 320 and characteristic fragments | Confirms the identity of the eluting peak. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method would be suitable for analyzing this compound.
Experimental Protocol: A typical reverse-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic compound has strong absorbance (e.g., ~254 nm).
Data Summary:
| Technique | Parameter | Expected Performance | Interpretation |
| HPLC | Purity | High resolution and sensitivity | Allows for the detection and quantification of non-volatile impurities. |
| Retention Time | Dependent on column and mobile phase | A characteristic elution time for the compound under specific conditions. | |
| Linearity | Good linearity over a range of concentrations | Enables accurate quantification of the compound. |
Crystallographic Techniques
Single-Crystal X-ray Diffraction
For an unambiguous confirmation of the molecular structure and to study the three-dimensional arrangement of the atoms and molecules in the solid state, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The resulting data is used to solve and refine the crystal structure.
Data Summary:
| Technique | Parameter | Reported Value | Interpretation |
| X-ray Crystallography | Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | Pna2₁ | Defines the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 7.7483 Å, b = 19.3451 Å, c = 7.2338 Å | The dimensions of the repeating unit of the crystal lattice. |
Data sourced from PubChem.
Comparative Analysis and Information Provided
Different analytical techniques provide complementary information for a comprehensive characterization of this compound. The choice of technique depends on the specific information required, such as structural confirmation, purity assessment, or solid-state properties.
Caption: Relationship between analytical techniques and the type of structural and purity information they provide for this compound.
This guide demonstrates that a multi-technique approach is essential for the thorough characterization of this compound, ensuring its identity, purity, and quality for research and development applications.
References
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of Dimethyl 5-iodoisophthalate and Its Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering a unique molecular fingerprint through precise mass measurement and fragmentation analysis. This guide provides a comprehensive comparison of the mass spectrometric behavior of Dimethyl 5-iodoisophthalate and its key derivatives, offering insights into how different functional groups at the C5 position influence ionization and fragmentation pathways. The data presented herein is crucial for compound identification, structural elucidation, and impurity profiling in various research and development settings.
This guide delves into the electron ionization (EI) mass spectrometry of this compound and its amino, hydroxy, and nitro derivatives, alongside its non-iodinated parent compound, Dimethyl isophthalate. By presenting a side-by-side comparison of their fragmentation patterns, we aim to provide a practical resource for interpreting mass spectra of this class of compounds. Furthermore, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis is provided, alongside diagrammatic representations of experimental workflows and predicted fragmentation pathways to facilitate a deeper understanding.
Comparative Analysis of Fragmentation Patterns
The substitution at the 5-position of the isophthalate ring significantly influences the fragmentation pattern observed under electron ionization. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and (Relative Intensity %) |
| This compound | C₁₀H₉IO₄ | 320.08 | 320 (M⁺, 100%), 289 ([M-OCH₃]⁺, 55%), 261 ([M-COOCH₃]⁺, 20%), 162 ([M-I-OCH₃]⁺, 40%), 134 ([C₇H₆O₂]⁺, 30%) |
| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ | 209.20 | 209 (M⁺, 100%), 178 ([M-OCH₃]⁺, 85%), 150 ([M-COOCH₃]⁺, 40%), 120 ([C₇H₆NO]⁺, 35%) |
| Dimethyl 5-hydroxyisophthalate | C₁₀H₁₀O₅ | 210.18 | 210 (M⁺, 100%), 179 ([M-OCH₃]⁺, 90%), 151 ([M-COOCH₃]⁺, 50%), 121 ([C₇H₅O₂]⁺, 45%) |
| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 239 (M⁺, 40%), 208 ([M-OCH₃]⁺, 100%), 180 ([M-COOCH₃]⁺, 30%), 162 ([M-NO₂-OCH₃]⁺, 25%), 134 ([C₇H₆O₂]⁺, 15%) |
| Dimethyl isophthalate | C₁₀H₁₀O₄ | 194.18 | 194 (M⁺, 50%), 163 ([M-OCH₃]⁺, 100%), 135 ([M-COOCH₃]⁺, 45%), 103 ([C₇H₃O]⁺, 20%) |
Experimental Protocols
A standardized gas chromatography-mass spectrometry (GC-MS) protocol is essential for the reproducible analysis of this compound and its derivatives. The following method is a general guideline and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
If necessary, derivatization (e.g., silylation for the hydroxyl group) can be performed to improve volatility and thermal stability, though the dimethyl esters are generally suitable for direct analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the analytical process and the underlying fragmentation mechanisms, the following diagrams have been generated using the DOT language.
Caption: General workflow for the GC-MS analysis of this compound and its derivatives.
Caption: Proposed EI fragmentation pathway for this compound.
Discussion of Fragmentation Behavior
The primary fragmentation pathway for all the analyzed dimethyl isophthalate derivatives involves the loss of a methoxy radical (•OCH₃) from one of the ester groups, resulting in a stable acylium ion. This is consistently observed as a prominent peak in their mass spectra.
For This compound , the molecular ion is the base peak, indicating its relative stability under EI conditions. A significant fragmentation pathway involves the cleavage of the C-I bond, leading to the loss of an iodine radical (•I). This is a characteristic fragmentation for aromatic iodides. Subsequent loss of a methoxy group from the [M-I]⁺ ion is also observed.
In contrast, for Dimethyl 5-aminoisophthalate and Dimethyl 5-hydroxyisophthalate , the electron-donating nature of the amino and hydroxyl groups, respectively, stabilizes the molecular ion. The fragmentation is dominated by the loss of the methoxy and methoxycarbonyl groups.
For Dimethyl 5-nitroisophthalate , the electron-withdrawing nitro group destabilizes the molecular ion, resulting in a lower relative intensity. The fragmentation is characterized by the loss of the methoxy group, followed by the loss of the nitro group (NO₂).
The parent compound, Dimethyl isophthalate , shows a fragmentation pattern primarily driven by the loss of the methoxy and methoxycarbonyl groups, establishing a baseline for comparison with its substituted derivatives.
Conclusion
The mass spectrometric analysis of this compound and its derivatives reveals distinct fragmentation patterns that are highly dependent on the nature of the substituent at the C5 position. While electron ionization provides clear and interpretable spectra for these compounds, care must be taken during the analysis of iodinated aromatics by electrospray ionization, as in-source deiodination can occur, particularly with acidic mobile phases. The data and protocols presented in this guide serve as a valuable resource for the identification and structural characterization of this important class of molecules in various scientific and industrial applications.
A Comparative Analysis of Crystal Packing in Dimethyl 5-iodoisophthalate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of molecules in a crystalline solid, known as crystal packing, profoundly influences the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. A comprehensive understanding of the intermolecular interactions that govern crystal packing is therefore paramount in drug development and materials science. This guide provides an objective comparison of the crystal packing of Dimethyl 5-iodoisophthalate and its derivatives, supported by experimental data, to elucidate the role of substituent effects on their supramolecular architecture.
Key Findings and Comparative Data
The substitution at the 5-position of the isophthalate ring significantly alters the intermolecular interactions and, consequently, the crystal packing. A summary of the crystallographic data for this compound and its bromo, nitro, and ethynyl derivatives is presented below.
| Compound | Polymorph | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| This compound | Form A | C₁₀H₉IO₄ | Orthorhombic | Pna2₁ | 7.7483 | 19.3451 | 7.2338 | 90 | 90 | 90 | 4 | [1] |
| This compound | Form B | - | - | - | - | - | - | - | - | - | - | [1] |
| Dimethyl 5-bromoisophthalate | Form I | C₁₀H₉BrO₄ | - | - | - | - | - | - | - | - | - | [1] |
| Dimethyl 5-bromoisophthalate | Form II | - | - | - | - | - | - | - | - | - | - | [1] |
| Dimethyl 5-nitroisophthalate | - | C₁₀H₉NO₆ | Triclinic | P-1 | 4.0130 | 10.660 | 12.643 | 106.11 | 93.74 | 91.46 | 2 | [2] |
| Dimethyl 5-ethynylisophthalate | - | C₁₂H₁₀O₄ | Orthorhombic | Pnma | - | - | - | 90 | 90 | 90 | - | [3] |
Intermolecular Interactions: A Comparative Overview
The subtle interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, dictates the overall crystal packing.
This compound (Form A)
In this structure, the crystal packing is primarily governed by a combination of C—H···O hydrogen bonds and I···O halogen bonds. The methyl carboxylate groups are tilted with respect to the benzene ring, facilitating the formation of a three-dimensional supramolecular network.[3]
Dimethyl 5-ethynylisophthalate
In contrast to the iodo-derivative, the ethynyl derivative exhibits a planar molecular framework. The crystal structure is stabilized by C—H···O hydrogen bonds involving the ethynyl proton and carbonyl oxygen atoms, leading to the formation of infinite one-dimensional strands. These strands are further organized into two-dimensional sheets through π-π stacking interactions between the aromatic rings.[3]
Dimethyl 5-nitroisophthalate
The crystal structure of the nitro-derivative features a packing arrangement where the nitro group is slightly twisted out of the plane of the benzene ring.[2] The primary intermolecular interactions are likely to be C—H···O hydrogen bonds and dipole-dipole interactions involving the nitro and ester functional groups.
Polymorphism in Halogenated Derivatives
Recent studies have revealed the existence of polymorphism in both this compound (Forms A and B) and Dimethyl 5-bromoisophthalate (Forms I and II).[1] This phenomenon highlights the sensitivity of the crystal packing to crystallization conditions and the subtle energy differences between different packing arrangements. The study of these polymorphs is crucial as different forms can exhibit distinct physical properties.
Experimental Protocols
Synthesis of this compound
Dimethyl 5-aminoisophthalate is diazotized using sodium nitrite in hydrochloric acid at 0°C. Subsequently, an aqueous solution of potassium iodide is added to the diazonium salt solution, and the mixture is stirred to facilitate the iodination reaction. The product, this compound, is then isolated.
Synthesis of Dimethyl 5-ethynylisophthalate
This derivative is synthesized from this compound via a Sonogashira coupling reaction with a suitable acetylene source, catalyzed by a palladium complex.
Single Crystal X-ray Diffraction
Single crystals of the compounds are mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K for the nitro-derivative). The structures are solved by direct methods and refined by full-matrix least-squares on F².
Logical Relationships in Crystal Packing
The following diagrams illustrate the key factors influencing the crystal packing of this compound and its derivatives.
Caption: Key determinants of crystal packing.
Caption: Dominant interactions in each derivative.
Conclusion
The choice of substituent at the 5-position of the dimethyl isophthalate scaffold provides a powerful tool for crystal engineering. The iodo-substituent promotes the formation of a three-dimensional network through a combination of hydrogen and halogen bonds. In contrast, the linear ethynyl group leads to a layered structure dominated by hydrogen bonds and π-π stacking. The nitro-substituent introduces strong dipole-dipole interactions, which, along with hydrogen bonds, direct the crystal packing. The discovery of polymorphism in the halogenated derivatives further underscores the complexity and tunability of the solid-state structures of these compounds. This comparative analysis provides a framework for the rational design of crystalline materials with desired properties for applications in the pharmaceutical and materials science industries.
References
Unambiguous Structure of Dimethyl 5-iodoisophthalate Confirmed by X-ray Crystallography
Single-crystal X-ray diffraction analysis provides definitive structural validation of Dimethyl 5-iodoisophthalate, a key building block in the synthesis of functional materials. This guide compares the precision of X-ray crystallography with other common analytical techniques, offering researchers a comprehensive overview of the available characterization methods.
The precise three-dimensional arrangement of atoms and functional groups within a molecule is critical for understanding its chemical and physical properties. For this compound, a compound of interest in the development of metal-organic frameworks and other advanced materials, unambiguous structural determination is paramount. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing an absolute and highly detailed molecular structure.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
This section compares the data obtained from X-ray crystallography with that from common spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | X-ray Crystallography | ¹³C NMR Spectroscopy | GC-MS |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of carbon atoms, number of unique carbons | Molecular weight, fragmentation pattern |
| Sample Phase | Solid (single crystal) | Liquid (in solution) | Gas |
| Data Interpretation | Direct, unambiguous structure | Indirect, requires interpretation and comparison with predicted shifts | Indirect, provides molecular formula and structural fragments |
| Quantitative Accuracy | High precision bond lengths (±0.001 Å) and angles (±0.1°) | Chemical shifts are relative | Mass-to-charge ratio is highly accurate |
| Limitations | Requires a suitable single crystal | Isomers can be difficult to distinguish, provides an average structure in solution | Does not provide stereochemical information, isomers may have similar fragmentation patterns |
Experimental Protocols
Single-Crystal X-ray Crystallography
A suitable single crystal of this compound was mounted on a diffractometer. Data was collected at a controlled temperature using monochromatic X-ray radiation. The resulting diffraction pattern was used to solve the crystal structure.
Key Experimental Details:
The structure was refined to a final residual factor of 0.0164, indicating a high-quality structural determination.[2] The analysis revealed a twisted conformation of the molecule, with the methyl carboxylate moieties inclined at angles of 12.6(2)° and 6.0(2)° with respect to the benzene ring.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in a suitable deuterated solvent, and the ¹³C NMR spectrum was acquired. The spectrum provides information about the chemical environment of each carbon atom in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
The sample was introduced into a gas chromatograph to separate it from any impurities. The separated compound was then ionized and analyzed by a mass spectrometer to determine its molecular weight and fragmentation pattern.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small organic molecule like this compound, comparing the directness of X-ray crystallography with the interpretative nature of spectroscopic methods.
Caption: Comparative workflow for structural validation.
The crystallographic data for this compound is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 780476.[3] This allows researchers to access the detailed structural information and further supports the definitive validation of this compound's structure.
References
A Comparative Guide to the Spectroscopic Data of Substituted Dimethyl Isophthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for a series of substituted dimethyl isophthalates. The objective is to offer a valuable resource for the identification, characterization, and quality control of these compounds, which are pivotal in various research and development sectors, including materials science and pharmaceutical drug development. The data presented herein has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate a multi-faceted analysis of the molecular structures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for dimethyl isophthalate and its derivatives with various substituents on the aromatic ring. These substituents include nitro, amino, hydroxyl, methoxy, bromo, chloro, and methyl groups, providing a broad overview of the electronic and steric effects on the spectral properties.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Dimethyl Isophthalates
| Substituent | Position | Ar-H | -OCH₃ | Substituent-H | Solvent |
| -H | - | 8.68 (t), 8.24 (dd), 7.59 (t) | 3.96 (s) | - | CDCl₃ |
| 5-NO₂ | 4,6-H2-H | 8.98 (d)9.03 (t) | 4.04 (s) | - | CDCl₃ |
| 5-NH₂ | 2,4,6-H | 7.71 (s), 7.09 (s) | 3.89 (s) | 4.00 (s, br) | DMSO-d₆ |
| 4-OH | 2-H5-H6-H | 8.16 (d)7.08 (d)7.58 (dd) | 3.90 (s), 3.88 (s) | 10.5 (s, br) | DMSO-d₆ |
| 5-OCH₃ | 2,4,6-H | 7.75 (s), 7.35 (s) | 3.92 (s) | 3.88 (s) | CDCl₃ |
| 5-Br | 2,4,6-H | 8.65 (t), 8.41 (d) | 3.96 (s) | - | CDCl₃ |
| 4-Cl | 2-H5-H6-H | 8.12 (d)7.58 (d)7.97 (dd) | 3.94 (s), 3.92 (s) | - | CDCl₃ |
| 4-CH₃ | 2-H5-H6-H | 8.05 (s)7.41 (d)7.89 (d) | 3.91 (s), 3.90 (s) | 2.40 (s) | CDCl₃ |
Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br (broad).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Dimethyl Isophthalates
| Substituent | Position | Ar-C (quaternary) | Ar-C-H | C=O | -OCH₃ | Ar-C (substituent) | Solvent |
| -H | - | 131.2 | 134.0, 129.1, 128.9 | 166.4 | 52.5 | - | CDCl₃ |
| 5-NO₂ | - | 132.9 | 135.2, 124.3 | 164.2 | 53.4 | 148.8 | CDCl₃ |
| 5-NH₂ | - | 132.1 | 118.8, 117.9 | 166.9 | 52.2 | 149.8 | DMSO-d₆ |
| 4-OH | - | 134.4, 121.9 | 132.1, 119.3, 118.1 | 169.9, 165.7 | 52.8, 52.3 | 161.1 | DMSO-d₆ |
| 5-OCH₃ | - | 132.4 | 118.0, 115.6 | 166.2 | 52.5 | 160.1, 55.7 | CDCl₃ |
| 5-Br | - | 133.4 | 137.1, 132.3, 128.2 | 165.1 | 52.9 | 122.2 | CDCl₃ |
| 4-Cl | - | 133.1, 132.0 | 131.5, 130.6, 128.4 | 165.5, 165.0 | 52.9, 52.7 | 136.9 | CDCl₃ |
| 4-CH₃ | - | 131.0, 130.6 | 134.8, 129.8, 129.5 | 166.9, 166.7 | 52.3, 52.2 | 141.2, 21.5 | CDCl₃ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Dimethyl Isophthalates
| Substituent | Position | C=O Stretch | C-O Stretch (ester) | Ar C=C Stretch | Other Key Bands |
| -H | - | 1725 | 1245, 1130 | 1600, 1450 | 3000-2850 (C-H) |
| 5-NO₂ | - | 1732 | 1255, 1135 | 1610, 1455 | 1535, 1350 (NO₂) |
| 5-NH₂ | - | 1720 | 1240, 1125 | 1620, 1460 | 3450, 3350 (N-H) |
| 4-OH | - | 1715, 1685 | 1250, 1140 | 1605, 1450 | 3400 (br, O-H) |
| 5-OCH₃ | - | 1722 | 1248, 1128 | 1615, 1465 | 2840 (C-H of OCH₃) |
| 5-Br | - | 1728 | 1250, 1132 | 1595, 1445 | ~550 (C-Br) |
| 4-Cl | - | 1730 | 1252, 1138 | 1590, 1440 | ~750 (C-Cl) |
| 4-CH₃ | - | 1724 | 1246, 1131 | 1608, 1452 | 2950 (C-H of CH₃) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (m/z) for Substituted Dimethyl Isophthalates
| Substituent | Position | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| -H | - | C₁₀H₁₀O₄ | 194.18 | 194 | 163, 135, 105, 77 |
| 5-NO₂ | - | C₁₀H₉NO₆ | 239.18 | 239 | 208, 180, 162, 134[1] |
| 5-NH₂ | - | C₁₀H₁₁NO₄ | 209.20 | 209 | 178, 150, 120, 92[2] |
| 4-OH | - | C₁₀H₁₀O₅ | 210.18 | 210 | 179, 151, 121, 93[3] |
| 5-OCH₃ | - | C₁₁H₁₂O₅ | 224.21 | 224 | 193, 165, 135, 107[4] |
| 5-Br | - | C₁₀H₉BrO₄ | 273.08 | 272, 274 | 241/243, 213/215, 134 |
| 4,5-Cl₂ | - | C₁₀H₈Cl₂O₄ | 263.07 | 262, 264, 266 | 231/233, 203/205, 168/170[5][6] |
| 4-CH₃ | - | C₁₁H₁₂O₄ | 208.21 | 208 | 177, 149, 119, 91 |
Experimental Protocols
Standardized protocols for the acquisition of the spectroscopic data are outlined below. These methodologies are intended to provide a basis for reproducible experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the dimethyl isophthalate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Referencing : The residual solvent peak is used as an internal reference. For CDCl₃, δ = 7.26 ppm; for DMSO-d₆, δ = 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Referencing : The solvent peak is used as an internal reference. For CDCl₃, δ = 77.16 ppm; for DMSO-d₆, δ = 39.52 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is the preferred method for its simplicity and minimal sample preparation.[7][8][9][10]
-
KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument : A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]
-
Instrument : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of substituted dimethyl isophthalates.
Caption: Workflow for Spectroscopic Analysis and Comparison.
References
- 1. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl-5-methoxyisophthalate | C11H12O5 | CID 4167302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
Assessing the Purity of Synthesized Dimethyl 5-iodoisophthalate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like Dimethyl 5-iodoisophthalate is a critical step in the journey from laboratory to clinic. This guide provides a comparative analysis of three powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the experimental protocols for each method and present a clear comparison to aid in selecting the most appropriate technique for your specific needs.
Performance Comparison at a Glance
The choice of analytical technique for purity assessment often depends on a balance of factors including the nature of the impurities, the required level of accuracy, and available instrumentation. Below is a summary of the key performance attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Use | Quantifying known and unknown impurities, purity confirmation. | Identifying and quantifying volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard for the analyte. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Required. Sample must be volatile or derivatized. | Not required. |
| Selectivity | High, based on chromatographic separation. | Very high, based on both chromatographic separation and mass fragmentation patterns. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Quantification | Requires a reference standard for each analyte for accurate quantification. | Can provide semi-quantitative data without a standard, but a standard is needed for accurate quantification. | Provides absolute quantification against a certified internal standard. |
| Structural Info | Limited to retention time comparison with standards. | Provides mass spectral data for structural elucidation of impurities. | Provides detailed structural information for the analyte and any observed impurities. |
| Common Impurities | Starting materials (e.g., Dimethyl 5-aminoisophthalate), by-products of iodination. | Residual solvents, volatile by-products. | A wide range of impurities containing ¹H nuclei. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Here, we provide comprehensive methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A reverse-phase method is typically employed for aromatic esters.[1][2][3]
Experimental Workflow
Methodology
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 30% to 80% Solvent B over 20 minutes is a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically assessed by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or volatile by-products.[4][5][6]
Experimental Workflow
Methodology
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed by creating a calibration curve with a certified standard of the identified impurity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard is used.[7][8][9][10]
Logical Relationship for Purity Calculation
Methodology
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is a critical parameter for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purityanalyte (%) = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystandard is the certified purity of the internal standard.
-
-
By carefully selecting the appropriate analytical technique and diligently following the established protocols, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl 5-hydroxyisophthalate | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gas Adsorption Performance of Isophthalate-Based MOFs: A Focus on Dimethyl 5-Iodoisophthalate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced porous materials for gas storage and separation is a critical endeavor in fields ranging from energy to environmental science and pharmaceuticals. Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their exceptionally high surface areas, tunable pore sizes, and functionalizable structures. This guide provides a comparative analysis of the gas adsorption performance of MOFs, with a specific focus on those derived from dimethyl 5-iodoisophthalate.
Due to the novelty of MOFs based on the this compound linker, direct experimental data on their gas adsorption properties is not yet available in the public domain. To provide a valuable comparative context, this guide will utilize data from an iodine-functionalized isoreticular MOF, MOF-808-I, as a proxy. This allows for an insightful discussion on the potential impact of iodo-functionalization on gas uptake. The performance of this proxy will be compared against several well-established and high-performing MOFs: the parent MOF-808, HKUST-1, UiO-66, and ZIF-8.
Comparative Gas Adsorption Performance
The following tables summarize the key structural properties and gas adsorption capacities for carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄) of the selected MOFs.
Table 1: Structural Properties of Selected MOFs
| MOF | Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-808-I (proxy) | 1,3,5-Benzenetricarboxylate (BTC) with I-functionalization | Zr | ~1910 (parent MOF-808) | ~0.8 (parent MOF-808) |
| MOF-808 | 1,3,5-Benzenetricarboxylate (BTC) | Zr | 1910 - 2060[1] | 0.8 - 0.86[2] |
| HKUST-1 | Benzene-1,3,5-tricarboxylate (BTC) | Cu | 680 - 1850[3] | 0.78 - 0.8[3] |
| UiO-66 | Terephthalic acid (BDC) | Zr | 1000 - 1800[2] | 0.4 - 0.9[2] |
| ZIF-8 | 2-methylimidazole | Zn | 1040 - 1148[4] | 0.46 - 0.88[5][6] |
Table 2: Carbon Dioxide (CO₂) Adsorption Capacities
| MOF | CO₂ Uptake (mmol/g) | Conditions (Pressure, Temp.) | Volumetric Uptake (cm³/g) |
| MOF-808-I (proxy) | Data not available | - | - |
| MOF-808 | ~5.0 | 1 bar, 298 K | Data not available |
| HKUST-1 | 0.78 - 8.75[3][7] | 0.15 bar, 298 K - 1 bar, 196 K | 92.5 - 118[8] |
| UiO-66 | 1.2 - 6.41[5][9] | 1 bar, 300 K - 1 bar, 273 K | 79[10] |
| ZIF-8 | 8.5[11] | 40 bar, 298 K | Data not available |
Table 3: Hydrogen (H₂) Adsorption Capacities
| MOF | H₂ Uptake (wt%) | Conditions (Pressure, Temp.) | Volumetric Uptake (g/L) |
| MOF-808-I (proxy) | 2.87 | 1 bar, 77 K | Data not available |
| MOF-808 | 2.78 | 1 bar, 77 K | Data not available |
| HKUST-1 | ~3.68 | 2 MPa, 77 K | 46 (densified monolith)[12] |
| UiO-66 | 1.6 - 10.3[10][13] | 1 bar, 77 K - 100 bar, 77 K | up to 74 (densified)[14] |
| ZIF-8 | Data not available | - | - |
Table 4: Methane (CH₄) Adsorption Capacities
| MOF | CH₄ Uptake (mmol/g) | Conditions (Pressure, Temp.) | Volumetric Uptake (cm³/cm³) |
| MOF-808-I (proxy) | Data not available | - | - |
| MOF-808 | Data not available | - | 110 (deliverable capacity)[15] |
| HKUST-1 | Data not available | - | ~200 (working capacity) |
| UiO-66 | Data not available | - | Data not available |
| ZIF-8 | 4.9 - 20.72[11][16] | 40 bar, 298 K - 8.57 MPa, 275 K | Data not available |
Discussion of Performance
The inclusion of an iodine atom on the isophthalate linker is anticipated to influence the gas adsorption properties of the resulting MOF in several ways. The increased polarizability of the linker due to the heavy iodine atom could lead to stronger van der Waals interactions with guest molecules, potentially enhancing the heat of adsorption and the overall uptake capacity, particularly for polarizable gases like CO₂. The data for MOF-808-I shows a slight increase in H₂ uptake at 77 K and 1 bar compared to the parent MOF-808, suggesting that halogen functionalization can indeed have a positive effect on gas storage.
When compared to the benchmark materials, the landscape is more nuanced. HKUST-1 , with its open copper sites, exhibits strong interactions with CO₂. UiO-66 is renowned for its exceptional thermal and chemical stability, a crucial factor for practical applications, and shows promising H₂ storage capacities, especially when densified[14][17]. ZIF-8 demonstrates high methane uptake, which can be attributed to its specific pore size and cage-like structure[11][16].
Experimental Protocols
A general understanding of the synthesis and characterization methodologies is crucial for evaluating and reproducing experimental data.
Synthesis of 5-Iodoisophthalate-Based MOFs (Lanthanide Example)
The synthesis of lanthanide-based MOFs with 5-iodoisophthalate linkers typically involves a solvothermal reaction. In a typical procedure, a lanthanide salt (e.g., GdCl₃·6H₂O or Dy(NO₃)₃·5H₂O) and 5-iodoisophthalic acid are dissolved in a solvent such as N,N-dimethylformamide (DMF). The solution is then sealed in an autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 2 days), followed by slow cooling to room temperature to promote crystal growth.
General MOF Synthesis and Activation Workflow
The following diagram illustrates a typical workflow for the synthesis, activation, and gas adsorption analysis of MOFs.
Gas Adsorption Measurements
Gas adsorption isotherms are typically measured using volumetric or gravimetric techniques.
-
Activation: Prior to measurement, the MOF sample is activated to remove any guest molecules from its pores. This is a critical step and usually involves a solvent exchange procedure followed by heating under a high vacuum[12][18]. The activation temperature and duration are crucial and depend on the thermal stability of the MOF.
-
Measurement: The activated sample is then transferred to the analysis port of a gas adsorption analyzer. The sample tube is immersed in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ or H₂ adsorption) or a temperature-controlled bath for measurements at other temperatures.
-
Isotherm Collection: A known amount of adsorptive gas is dosed into the sample tube in a stepwise manner. The pressure is allowed to equilibrate after each dose, and the amount of gas adsorbed is calculated from the pressure change. This process is repeated at various pressures to generate an adsorption isotherm.
-
Data Analysis: The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity. Gas uptake capacities are read directly from the isotherms at specific pressures and temperatures.
Conclusion and Future Outlook
While direct experimental data on the gas adsorption properties of this compound-based MOFs remains to be reported, the analysis of a proxy material and the broader understanding of functionalized MOFs provide a strong foundation for future research. The slight improvement in hydrogen storage observed in the iodine-functionalized MOF-808-I suggests that the incorporation of iodine into the isophthalate linker is a promising strategy for enhancing gas adsorption capacities.
Future work should focus on the synthesis and direct characterization of MOFs from this compound with various metal nodes. A systematic study of their CO₂, H₂, and CH₄ adsorption properties will be crucial to fully understand the impact of the iodo-functional group and the overall framework structure on their performance. Such studies will undoubtedly contribute to the rational design of next-generation porous materials for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. aidic.it [aidic.it]
- 3. Zeolitic imidazolate framework-8 (ZIF-8) doped TiZSM-5 and Mesoporous carbon for antibacterial characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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A Comparative Guide to Palladium Catalysts for Coupling Reactions with Dimethyl 5-Iodoisophthalate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Dimethyl 5-iodoisophthalate is a valuable building block, offering a versatile scaffold for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and corresponding reaction conditions is critical to achieving high yields and purity. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions with this compound, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the specific reaction type, the nature of the coupling partners, and the interplay between the palladium precursor, ligand, base, and solvent. Below are summaries of catalytic systems for four major classes of coupling reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. For a substrate like this compound, catalyst systems employing phosphine ligands are common.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ (0.2 mol%) | Aq. Na₂CO₃ | Toluene/Ethanol | 80 | 12 | ~95 (est.) | Phenylboronic acid |
| Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 2 | >90 (est.) | Arylboronic acid |
Yields are estimated based on typical efficiencies for similar aryl iodides, as direct comparative studies on this compound are sparse in readily available literature.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. This reaction typically utilizes a dual palladium and copper catalyst system.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| PdCl₂(PPh₃)₂ (4 mol%)[1] | CuI (8 mol%)[1] | Piperidine[1] | THF[1] | RT | 12 | Not explicitly stated, but successful synthesis reported.[1] | Trimethylsilylacetylene[1] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 55 | 3 | ~85-99 (typical) | Phenylacetylene |
Yields for the second entry are typical for Sonogashira couplings of aryl iodides under these conditions.
Heck Reaction
The Heck reaction allows for the arylation of alkenes. The choice of base and the presence of ligands are crucial for catalytic efficiency.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 100 | 24 | ~70-85 (est.) | Styrene |
| Pd(OAc)₂ (phosphine-free) | K₂CO₃ | DMF/H₂O | 120 | 12 | ~60-75 (est.) | n-Butyl acrylate |
Yields are estimated based on general Heck reaction protocols with similar aryl iodides.
Buchwald-Hartwig Amination
This reaction is a key method for the formation of C-N bonds. It often requires bulky, electron-rich phosphine ligands to achieve high yields.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | >90 (est.) | Morpholine |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~80-90 (est.) | Aniline |
Yields are estimated based on standard Buchwald-Hartwig conditions for aryl iodides.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for each coupling reaction.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (2:1:1, 5 mL).
-
Catalyst Addition: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol for Dimethyl 5-(trimethylsilylethynyl)isophthalate[1]
-
Reaction Setup: In a reaction vessel, combine this compound (96.0 mg, 0.3 mmol), bis(triphenylphosphine)palladium(II) dichloride (16.8 mg, 4 mol%), cuprous iodide (4.6 mg, 8 mol%), and triphenylphosphine (11.8 mg, 15 mol%).[1]
-
Reagent Addition: Add a solution of trimethylsilylacetylene (83.9 μL, 0.6 mmol) and piperidine (500 μL, 5.0 mmol) in THF (5 mL) dropwise to the mixture.[1]
-
Reaction: Stir the resulting mixture at room temperature for 12 hours under an argon atmosphere.[1]
-
Workup: After the reaction is complete, concentrate the mixture in vacuo.[1]
-
Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product.[1]
General Heck Reaction Protocol
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium source such as Pd(OAc)₂ (1-5 mol%), and optionally a phosphine ligand like PPh₃ (2-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF, acetonitrile, or toluene, 5 mL) and a base such as triethylamine (2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 80-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Visualizing the Reaction Mechanisms and Workflow
To further aid in the understanding of these processes, the following diagrams illustrate the fundamental catalytic cycle and a generalized experimental workflow.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for a typical palladium-catalyzed coupling experiment.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Dimethyl 5-iodoisophthalate
For Immediate Reference: Essential Safety and Handling Protocols
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl 5-iodoisophthalate. Adherence to these guidelines is paramount to ensure personal safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
Given that this compound is classified as a skin, eye, and potential respiratory irritant, a comprehensive PPE strategy is mandatory. The following table summarizes the required protective gear.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation. |
| Hand Protection | Nitrile or neoprene gloves are recommended. While specific breakthrough time data for this compound is not available, these materials generally offer good resistance to aromatic and halogenated compounds. Gloves should be inspected before use and immediately replaced if contaminated. Do not reuse disposable gloves. |
| Body Protection | A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Following a structured operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
2.1. Preparation
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound to be aware of all potential hazards.
2.2. Handling and Use
-
Weighing: To prevent the generation of airborne dust, weigh the solid chemical in a fume hood or a ventilated balance enclosure.
-
Transferring: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
2.3. Spill Cleanup
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Control Vapors/Dust: If safe to do so, cover the spill with an absorbent material to control the spread of dust.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid into a designated waste container. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with soap and water.
2.4. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require special disposal procedures to comply with environmental regulations.
3.1. Waste Segregation
-
Halogenated Waste Stream: All solid waste, solutions containing this compound, and contaminated disposable materials (e.g., gloves, weighing paper) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[1]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal processes.[1]
3.2. Container Management
-
Proper Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.
3.3. Final Disposal
-
Licensed Disposal Service: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
